Thiogeraniol

Catalog No.
S3712753
CAS No.
39067-80-6
M.F
C10H18S
M. Wt
170.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiogeraniol

CAS Number

39067-80-6

Product Name

Thiogeraniol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

FACAUSJJVBMWLV-YFHOEESVSA-N

SMILES

CC(=CCCC(=CCS)C)C

Canonical SMILES

CC(=CCCC(=CCS)C)C

Isomeric SMILES

CC(=CCC/C(=C\CS)/C)C

The exact mass of the compound Thiogeraniol is 170.11292175 g/mol and the complexity rating of the compound is 150. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Druggability of Thiogeraniol

Author: Smolecule Technical Support Team. Date: February 2026

Thiogeraniol is an acyclic monoterpenoid, specifically a sulfur-containing derivative of geraniol. Key identifiers and properties are summarized below.

Table 1: Basic Chemical Identifiers for this compound [1] [2] [3]

Property Value
HMDB ID HMDB0036106
CAS Registry Number 39067-80-6
Chemical Formula C₁₀H₁₈S
Average Molecular Weight 170.32 g/mol
IUPAC Name (2E)-3,7-dimethylocta-2,6-diene-1-thiol
Common Synonyms Geranyl mercaptan; (E)-3,7-Dimethyl-2,6-octadien-1-thiol; FEMA 3472

Table 2: Predicted Physicochemical and ADME Properties [1] [2] [4]

Property Value / Prediction
Physical State Yellow to orange clear liquid (estimated)
Boiling Point 58.0 °C at 0.35 mm Hg
Water Solubility 4.18 mg/L at 25 °C (estimated)
LogP 3.90 (XlogP3-AA, estimated)
Oral Bioavailability (OB) 23.93% (Predicted via TCMSP)
Blood-Brain Barrier (BBB) Penetration Yes (Predicted via TCMSP)

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) assessment suggests this compound has good druggability. The predicted oral bioavailability of 23.93% and ability to cross the blood-brain barrier indicate potential for central nervous system activity [4].

Biological Activity and Putative Targets

This compound is predicted to exert multi-target pharmacological effects. Gene ontology and pathway analyses reveal associations with cancer, inflammatory immunoreactions, and other physiological processes [4].

Table 3: Selected High-Value Putative Protein Targets of this compound [4]

Gene Symbol Protein Name Functional Class
ESR1 Estrogen receptor 1 Nuclear Receptor
TP53 Cellular tumor antigen p53 Tumor Suppressor
NFKB1 Nuclear factor kappa B subunit 1 Transcription Factor (Inflammation)
PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2) Enzyme (Inflammation)
CASP3 Caspase-3 Apoptosis Executioner
IL7R Interleukin-7 receptor subunit alpha Cytokine Receptor
HRAS GTPase HRas Oncogene
ACHE Acetylcholinesterase Enzyme (Neurotransmission)

The following diagram illustrates the core network of interactions between this compound and its key predicted targets, providing a visual hypothesis of its polypharmacology.

G This compound This compound TP53 TP53 This compound->TP53 ESR1 ESR1 This compound->ESR1 NFKB1 NFKB1 This compound->NFKB1 HRAS HRAS This compound->HRAS CASP3 CASP3 This compound->CASP3 PTGS2 PTGS2 This compound->PTGS2 ACHE ACHE This compound->ACHE Apoptosis Apoptosis TP53->Apoptosis CellProliferation CellProliferation ESR1->CellProliferation Inflammation Inflammation NFKB1->Inflammation HRAS->CellProliferation CASP3->Apoptosis PTGS2->Inflammation Neurotransmission Neurotransmission ACHE->Neurotransmission

This compound interacts with a network of protein targets, influencing key cellular processes. Analysis of the 38 putative targets shows significant enrichment in functions like transcription factor binding, enzyme binding, and apoptosis regulation, located in organelles such as the nucleus and mitochondrion [4]. KEGG pathway analysis further links these targets to critical pathways including pathways in cancer, MAPK signaling pathway, and apoptosis [4].

Analytical Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technology for detecting and quantifying small molecules like this compound in complex biological matrices due to its high specificity and sensitivity [5].

Sample Preparation Workflow

A generalized sample preparation workflow for LC-MS/MS analysis of this compound from biological samples involves several key steps [6]:

G Sample Sample Filtration Filtration Sample->Filtration  Biological Matrix (Plasma, Tissue) Extraction Extraction Filtration->Extraction  Remove particulates SPE SPE Extraction->SPE  Liquid-Liquid Extraction or Protein Precipitation Reconstitution Reconstitution SPE->Reconstitution  Elute & Concentrate LCMS LCMS Reconstitution->LCMS  Reconstitute in 50:50 MeOH/Water

Generalized LC-MS sample preparation workflow for complex biological matrices.

  • Sample Collection & Filtration: Use hydrophobic or hydrophilic PTFE filters to remove particulates and interfering materials [6].
  • Analyte Extraction: Common techniques include:
    • Solid Phase Extraction (SPE): Uses a C-18 stationary phase. Eluents are concentrated to dryness [6].
    • Liquid-Liquid Extraction (LLE): Partition analyte with organic solvent (e.g., methyl-tert-butyl-ether), vortex, collect supernatant, and evaporate [6].
    • Protein Precipitation (PPE): For protein-rich samples, use organic solvents (e.g., acetone, methanol) to precipitate proteins and isolate the analyte [6].
  • Reconstitution: The dried extract is reconstituted in an MS-compatible solvent, typically a 50:50 methanol:water solution, often with additives like ammonium acetate or formic acid to aid ionization [6].

LC-MS/MS Method Validation Parameters For clinical or bioanalytical application, any LC-MS/MS method must be rigorously validated [5].

Table 4: Key LC-MS/MS Method Validation Parameters [5]

Validation Parameter Experimental Consideration for this compound
Accuracy and Precision A 20-day evaluation period is recommended over shorter studies to better define measurement uncertainty and identify protocol failure points.
Dilutional Integrity Assess by diluting a sample with known concentration within the analytical measurement range (AMR) and re-assaying. Recovery should be 85-115%.
Limit of Quantification (LLOQ) The lowest calibrator standard with defined imprecision (typically <20% CV). It is practical to include an LLOQ sample in every batch sequence.
Stability Evaluate analyte stability in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw cycles).

Experimental Protocols for Research

Protocol 1: In-silico Target Identification and Network Pharmacology Analysis This protocol helps systematically predict the mechanism of action [4].

  • Druggability Assessment: Use the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database. Input "this compound" to obtain its ADME properties, including Oral Bioavailability (OB) and Drug-likeness (DL).
  • Target Prediction: Query the Comparative Toxicogenomics Database (CTD) using the chemical name. Filter results for Homo sapiens and use a chemical-gene interaction score threshold (e.g., ≥1).
  • Network and Enrichment Analysis:
    • Input the list of identified target genes into WebGestalt for Gene Ontology (GO) and KEGG pathway enrichment analysis.
    • Use Cytoscape to construct and visualize a drug-target-pathway network, providing a systems-level view of the pharmacological effects.

Protocol 2: Synthesis of Monoterpene Thiols via Ene Reaction This method provides stereo- and regioselective synthesis of allylic thiols [7].

  • Reaction: Interact a monoterpene (e.g., α-pinene, 2-carene) with N-sulfinylbenzenesulfonamide as an enophile. The reaction proceeds with double bond migration.
  • Reduction: Reduce the resulting sulfonamide adduct (e.g., 1-phenylsulfonyl-2-alkyl-2-propenylsulfenamide) using LiAlH₄ in dry ether to obtain the corresponding allyl thiol (e.g., 2-pinene-10-thiol).

Research Implications and Future Directions

  • Antimicrobial Applications: Thio-modified monoterpenoids often show enhanced antibacterial and antifungal activity compared to their oxygenated precursors, making them promising candidates for combating multidrug-resistant pathogens [7].
  • Chemical Probe Development: With its predicted multi-target profile and good druggability, this compound can serve as a valuable chemical probe to dissect complex biological processes and discover hidden molecular relationships [4].
  • Considerations for Drug Delivery: Be aware that the thiol group can be oxidized by Reactive Oxygen Species (ROS). However, oxidation by H₂O₂ is very slow (half-life of days), while hypochlorite oxidizes thioethers rapidly (half-life of seconds). This has implications for designing ROS-activated prodrug systems [8].

References

Synthesis and Antimicrobial Potential

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the synthesis and functionalization of thiogeraniol are key areas of interest, particularly for developing new antimicrobial agents.

  • Synthetic Methods: Monoterpene thiols like this compound can be synthesized through several routes [1]. A common method involves the electrophilic addition of hydrogen sulfide (H₂S) to acyclic terpenes like geraniol or its derivatives. This reaction often requires Lewis acid catalysts (e.g., EtAlCl₂) but can suffer from low regioselectivity and side reactions such as rearrangements and cyclizations [1]. More modern and selective methods include the ene reaction of monoterpenes with N-sulfinylbenzenesulfonamide [1].

  • Antimicrobial Activity: Thio-modified monoterpenoids are investigated as potential antimicrobials against multidrug-resistant pathogens [1]. Introducing sulfur functional groups into terpene structures often enhances their antibacterial and antifungal activity compared to the original terpenes. These compounds may act by disrupting microbial cell membranes or inhibiting respiration and other energy-dependent processes [1]. This compound can serve as a precursor or building block for synthesizing diverse bioactive derivatives, such as disulfides, thiosulfonates, and sulfenimines [1].

Analytical Characterization

Accurate analysis of thiols like this compound in complex mixtures requires robust methodologies. The following workflow outlines a general approach for its characterization.

cluster_sep Separation Options cluster_det Detection Options Start Sample Preparation A Derivatization (e.g., with Ellman's reagent or maleimides) Start->A Stabilize -SH groups B Separation Technique A->B Inject sample C Detection Method B->C Elute analytes B1 Gas Chromatography (GC) B->B1 B2 Liquid Chromatography (HPLC/UPLC) B->B2 End Data Analysis & Quantification C->End Interpret signal C1 Mass Spectrometry (MS) C->C1 C2 Flame Ionization (FID) C->C2 C3 UV/Vis Spectrophotometry C->C3

Different analytical techniques offer distinct advantages and limitations for thiol analysis [2]:

Technique Key Principle Benefits Limitations
Spectrophotometry Measures light absorption/emission of derivatized thiols. Simple, cost-effective. Often lacks specificity; can be interfered with by other compounds.
Chromatography (GC, HPLC) Separates components in a mixture before detection. Excellent separation capabilities. Can require longer analysis times and sample derivatization.
Mass Spectrometry (MS) Identifies compounds based on mass-to-charge ratio. High sensitivity and selectivity. Requires sophisticated, expensive instrumentation.
Electrochemical Methods Measures current from redox reactions of thiol groups. Enables real-time monitoring. Can suffer from interference and electrode fouling.

References

thiogeraniol natural occurrence in plants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Thiogeraniol

Property Description
IUPAC Name (E)-3,7-dimethyl-2,6-octadien-1-thiol [1]
CAS Number 39067-80-6 [1]
Molecular Formula C₁₀H₁₈S [1]
Molecular Weight 170.318 g/mol [1]
Primary Use Synthetic flavor and fragrance agent [2] [3]
FEMA Number 3472 (as a flavoring substance) [1]
Regulatory Status (FDA) No longer provided for use as a synthetic flavoring substance [1]

Analytical Challenges & Detection Workflow

The search for potent thiols in natural sources is analytically challenging due to their extremely low concentrations and high reactivity [4]. The following diagram illustrates a general workflow for the analysis of volatile thiols in complex matrices like plants.

Start Plant Matrix (Sample Preparation) A Thiol Isolation & Derivatization Start->A Extraction B Chromatographic Separation (LC/GC) A->B Sample Clean-up C Mass Spectrometric Detection (MS) B->C Separation D Data Analysis & Compound Identification C->D Spectral Data End Confirmed Identification or New Discovery D->End

Experimental workflow for volatile thiol analysis.

Key methodological considerations from the research include:

  • Isolation and Derivatization: Direct analysis is often ineffective. Methods commonly use selective extraction with metal ions (e.g., Hg²⁺ or Ag⁺) or chemical derivatization to form stable complexes, facilitating isolation from complex plant matrices [4].
  • Detection Sensitivity: Volatile thiols often exist at part-per-trillion (ng/L) concentrations, requiring highly sensitive techniques like Mass Spectrometry (MS) with Stable Isotope Dilution Assay (SIDA) for accurate quantification [4].

Broader Context of Natural Monoterpene Thiols

While this compound itself is synthetic, other monoterpene thiols are well-documented as impactful natural flavor constituents [2] [3]. Research into these compounds is driven by their dual role in flavor and potential biological activities.

  • Role in Flavors and Fragrances: Natural monoterpene thiols contribute to the characteristic aromas of citrus fruits, grape must, wine, black currants, and guava [2] [3]. They are described as "key aroma-impacting" odorants due to their exceptionally low odor detection thresholds [4].
  • Biological Activities: Introducing sulfur into terpene structures can enhance bioactivity. Thio-modified monoterpenoids demonstrate antioxidant, anticoagulant, antifungal, and antibacterial properties, making them promising for developing new antimicrobials [2] [3].

Guidance for Research

To advance our understanding of this compound's potential natural occurrence, you could focus on:

  • Targeted Analysis: Employ the analytical methodologies described to screen relevant plants, particularly those with sulfurous or tropical aromas.
  • Literature Surveillance: Monitor new publications in natural product journals for discoveries of novel sulfur-containing volatiles.
  • Biogenetic Inquiry: Investigate potential biosynthetic pathways in plants that could form the carbon skeleton of this compound and introduce a sulfur atom.

References

thiogeraniol organoleptic properties green sulfurous

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Thiogeraniol

This compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol or geranyl mercaptan, is a powerful flavor and fragrance agent [1] [2].

Property Description
IUPAC Name (E)-3,7-dimethyl-2,6-octadien-1-thiol [1]
CAS Registry Number 39067-80-6 [1]
Molecular Formula C₁₀H₁₈S [1]
Molecular Weight 170.318 g/mol [1]
FEMA Number 3472 [1]
Class Acyclic monoterpene thiol [3]

Organoleptic Properties

This compound possesses an extremely powerful and distinctive aroma, characterized by a complex blend of green, citrus, and sulfurous notes [2].

Characteristic Description
Primary Odor Extremely powerful grapefruit/cassis-green [2]
Secondary Nuances Tropical sulfur nuance [2]
Potency Extremely powerful; trace dosing is recommended [2]
Flavor Role Used as a flavoring agent in food and perfume industries [3]

Synthesis and Experimental Protocols

This compound can be synthesized from geraniol, and one common method involves a multi-step process through a geranyl halide intermediate [4].

Geraniol Geraniol Geranyl_Halide Geranyl_Halide Geraniol->Geranyl_Halide Halogenation CBr4 or CCl4, PPh3 Isothiouronium_Salt Isothiouronium_Salt Geranyl_Halide->Isothiouronium_Salt Nucleophilic Substitution Thiourea, Reflux Thiourea Thiourea This compound This compound Isothiouronium_Salt->this compound Alkaline Hydrolysis KOH, H2O, Reflux

Synthesis of this compound from geraniol [4].

Detailed Synthesis Protocol from Geraniol [4]

Step 1: Preparation of Geranyl Chloride

  • Reagents: Geraniol, carbon tetrachloride (CCl₄), triphenylphosphine (PPh₃)
  • Procedure: Add triphenylphosphine to geraniol and carbon tetrachloride. Stir the reaction mixture for several hours at room temperature.
  • Work-up: After the reaction is complete, the mixture can be filtered. The filtrate is concentrated, often using a rotary evaporator, to obtain geranyl chloride.

Step 2: Reaction with Thiourea to Form an Isothiouronium Salt

  • Reagents: Geranyl chloride (from Step 1), thiourea, ethanol (as a solvent)
  • Procedure: Add geranyl chloride to a solution of thiourea in ethanol. Heat the mixture to reflux for a specified period (e.g., 2-4 hours).
  • Monitoring: The reaction can be monitored by analytical techniques like gas chromatography (GC) or TLC.

Step 3: Alkaline Hydrolysis to this compound

  • Reagents: Isothiouronium salt (from Step 2), potassium hydroxide (KOH), water
  • Procedure: Add an aqueous solution of potassium hydroxide to the reaction mixture containing the isothiouronium salt. Heat the resulting mixture to reflux for a set time (e.g., 1-2 hours).
  • Work-up & Purification: After reflux, the mixture is cooled. The product can be extracted using an organic solvent like n-hexane, diethyl ether, or ethyl acetate. The combined organic layers are then washed with water and possibly a saline solution, dried over an anhydrous agent like sodium sulfate, and filtered. The solvent is removed, typically by rotary evaporation, to yield this compound as a yellow to orange clear liquid.

Applications and Relevance

This compound is part of the monoterpene thiol family, which is prized in the flavor and fragrance industry for their ability to impart the characteristic smells of citrus fruits, grape must, wine, black currants, and guava [3]. Beyond their organoleptic uses, synthetic monoterpene thiols have applications in asymmetric synthesis as chiral auxiliaries, ligands for catalysis, and as monomers for producing green polymers [3].

Regulatory and Safety Notes

This compound is approved as a flavoring agent (FEMA 3472), but it is important to note that the FDA no longer provides for the use of this synthetic flavoring substance [1]. Always consult current regulatory guidelines for the latest status in your region.

References

Compound Identification and Basic Data

Author: Smolecule Technical Support Team. Date: February 2026

Thiogeraniol, also known as Geranyl mercaptan, is a sulfur-containing compound used in flavors and fragrances [1].

The table below summarizes its key identifiers and available basic information:

Property Description
IUPAC Name (E)-3,7-dimethyl-2,6-octadien-1-thiol [1]
CAS Registry Number 39067-80-6 [1]
Molecular Formula C₁₀H₁₈S [1]
Molecular Weight 170.318 g/mol [1]
Physical Form Yellow to orange clear liquid [1] [2]
XlogP3-AA (Estimated) 3.90 [1]

Experimental Protocols for Property Determination

For accurate measurement of logP/logD and solubility, here are detailed methodologies from recent scientific literature.

Measuring Lipophilicity (logP/logD)

Lipophilicity is a crucial parameter in drug discovery, influencing a compound's absorption and permeability [3] [4]. The following methods are considered standards.

  • Shake-Flask Method (Gold Standard) This method involves dissolving the compound in a system of two immiscible solvents, typically n-octanol and water or a buffer at a specific pH (e.g., 7.4 for logD). The concentration of the compound in each phase is measured after vigorous shaking and phase separation, and the logP or logD is calculated from the ratio [4].

    • Key Considerations: Ensure the compound is stable and does not degrade during the process. The method requires a specific, sensitive analytical technique (e.g., HPLC-UV) for concentration measurement [4].
  • Reversed-Phase Thin-Layer Chromatography (RP-TLC) This chromatographic technique is a rapid and inexpensive alternative for lipophilicity estimation [3].

    • Workflow: The compound is spotted on a reversed-phase TLC plate and developed with a binary mobile phase (e.g., isopropanol-water mixtures with varying ratios). The Retardation Factor (RF) is determined for each mobile phase composition [3].
    • Data Analysis: The RF values are converted to RM values using the equation RM = log(1/RF - 1). The RM values are then plotted against the concentration of the organic modifier. The intercept (RM0) of this linear relationship is used as a chromatographic descriptor of lipophilicity [3].

The following diagram illustrates the core workflow for determining lipophilicity using the RP-TLC method:

Start Start RP-TLC Lipophilicity Assessment Spot Spot compound on RP-TLC plate Start->Spot Develop Develop plate with isopropanol-water mixtures Spot->Develop Measure Measure Retardation Factor (R_F) Develop->Measure Convert Convert R_F to R_M value using R_M = log(1/R_F - 1) Measure->Convert Plot Plot R_M values vs. organic modifier concentration Convert->Plot Analyze Determine intercept (R_M0) from linear fit Plot->Analyze Result Use R_M0 as lipophilicity index Analyze->Result

Assessing Aqueous Solubility

For poorly water-soluble compounds, formulation strategies are often required to enhance solubility and bioavailability [5] [6].

  • Kinetic Solubility Assay This is a high-throughput method used in early drug discovery. A dimethyl sulfoxide (DMSO) stock solution of the compound is added to a aqueous buffer (e.g., phosphate-buffered saline). The solution is incubated, and any precipitated material is separated by filtration or centrifugation. The concentration of the compound remaining in the supernatant is quantified using a UV-plate reader or HPLC, providing the kinetic solubility value [6].

  • Equilibrium Solubility (Shake-Flask) Method This is the definitive method for determining solubility and is used for more advanced development stages. An excess of the solid compound is added to a relevant aqueous medium and shaken for a prolonged period (typically 24-72 hours) to reach equilibrium. The solution is then filtered, and the supernatant is analyzed to determine the concentration of the dissolved compound. The pH of the medium should be controlled and reported [6].

Formulation Strategies for Solubility Enhancement

If this compound exhibits poor aqueous solubility, the following formulation strategies, demonstrated with other compounds like Cannabidiol (CBD), can be employed [5]:

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix (e.g., Soluplus) in its amorphous state, which has higher energy and solubility than the crystalline form. Hot-Melt Extrusion (HME) is a common technique to produce ASDs [5].
  • Lipid-Based Formulations: The compound is dissolved in lipids, surfactants, and co-solvents to form solutions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) that can solubilize the compound upon dilution in the gut [6].
  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can form inclusion complexes with drug molecules, shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility [5].
  • Mesoporous Silica Carriers: The compound is loaded into the nano-sized pores of silica particles. The confinement can stabilize the compound in a non-crystalline state, preventing crystallization and enhancing dissolution [5].

A Path Forward for this compound Data

The publicly available scientific data on this compound's physicochemical properties is limited. To obtain the specific logP and solubility data required for your research, I suggest the following:

  • Experimental Determination: Follow the protocols outlined above to measure the properties in your laboratory.
  • Contact Suppliers: Reach out to the chemical suppliers listed in The Good Scents Company database (e.g., Advanced Biotech, Berjé, Penta Manufacturing Company) [1]. They may have proprietary technical data sheets containing this information.
  • Computational Prediction: Use commercial or academic software that can predict logP and solubility based on the compound's molecular structure.

References

Chemical Identity and Structural Profile of Geranyl Mercaptan

Author: Smolecule Technical Support Team. Date: February 2026

Geranyl mercaptan, also known as thiogeraniol, is the sulfur-containing analog of geraniol. Its core structure and properties are summarized in the table below.

Property Category Details
IUPAC Name (2E)-3,7-Dimethyl-2,6-octadiene-1-thiol [1]
Other Identifiers This compound; 2,6-octadiene-1-thiol, 3,7-dimethyl- [2] [1]
CAS Number 38237-00-2 [2]
Molecular Formula C10H18S [2]
Molecular Weight 170.31 g/mol [2] [1]
Chemical Structure An acyclic isoprenoid chain featuring a thiol (-SH) functional group at the C1 position and a trans-configured (E) double bond between C2 and C3. [2] [1]
Estimated logP (o/w) 4.62 [2]
Water Solubility 4.179 mg/L @ 25 °C (est) [2]
Boiling Point 244 - 245 °C @ 760 mmHg (est) [2]

Odor and Flavor Activity

The most well-documented structure-activity relationship for geranyl mercaptan and related compounds is in the field of flavor and fragrance. Replacing oxygen with sulfur in fragrance molecules often dramatically alters their olfactory properties.

  • Role of the Thiol Group: The thiol (-SH) group is a critical structural motif associated with powerful, often potent, aromas in many flavor and fragrance compounds [3]. Geranyl mercaptan is categorized explicitly as a flavor and fragrance agent [2].
  • General Structure-Odor Trends: Research on aromatic thiols shows that minute structural changes can significantly impact odor threshold and quality [3]. For instance, in a series of ω-phenylalkane-1-thiols, odor thresholds consistently increased (potency decreased) as the carbon side chain was elongated [3].

Predictive Pharmacological Activity

No direct pharmacological or toxicity data for geranyl mercaptan was found in the search results. However, its potential biological interactions can be inferred from the general toxicity of mercaptans and the bioactivity of its structural analog, geraniol.

  • General Mercaptan Toxicity: A review on mercaptan (thiol) toxicity indicates that these compounds can induce cellular damage through oxidative stress [4]. They can generate reactive oxygen species (ROS), leading to lipid peroxidation (damaging cell membranes), depletion of antioxidants like glutathione, and potential DNA damage [4]. Furthermore, some mercaptans can inhibit cytochrome c oxidase, disrupting mitochondrial ATP production, and interfere with Na+/K+-ATPases, impairing neuronal signaling [4].
  • Bioactivity of Geraniol (Oxygen Analogue): Geraniol, which shares the same carbon skeleton but has an -OH group instead of an -SH, exhibits a range of pharmacological properties. It has documented antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, as well as hepatoprotective, cardioprotective, and neuroprotective effects [5] [6]. It is also known to inhibit the cytochrome P450 enzyme CYP2B6 [6]. This suggests that the geranyl skeleton is biologically active, but the pharmacological profile of geranyl mercaptan is likely distinct due to the different reactivity of the thiol group.

The following diagram illustrates the potential mechanisms of action for geranyl mercaptan, inferred from general mercaptan toxicity and the bioactivity of geraniol.

G GM Geranyl Mercaptan MOA1 Induction of Oxidative Stress GM->MOA1 MOA2 Inhibition of Cytochrome P450 Enzymes GM->MOA2 Inferred from Geraniol MOA3 Membrane Interaction / Disruption GM->MOA3 Inferred from Geraniol ME1 Generation of ROS MOA1->ME1 ME2 Depletion of Glutathione MOA1->ME2 ME3 Lipid Peroxidation MOA1->ME3 ME4 DNA Damage MOA1->ME4 ME5 Inhibition of CYP2B6 (predicted) MOA2->ME5 ME7 Cell Membrane Fluidicity Change MOA3->ME7 ME6 Altered Drug Metabolism ME5->ME6

> Potential mechanisms of action for Geranyl Mercaptan, combining known mercaptan toxicity and inferred activities from its analog, geraniol. Solid lines indicate mechanisms supported by general mercaptan data; dashed lines indicate predictions based on geraniol.

Experimental and Safety Protocols

For researchers handling this compound, here are key experimental considerations based on the available data.

  • Handling and Safety: No specific GHS hazard classification was found for geranyl mercaptan in the searched sources [2]. However, given the general potential for mercaptan toxicity [4], standard laboratory precautions for handling organic compounds should be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
  • Analytical Identification: The provided sources list several spectroscopic and chromatographic identifiers that are crucial for experimental analysis [2]:
    • NMR: An NMR predictor is referenced.
    • GC/MS / Other: Key indices include CAS # 38237-00-2, EINECS # 253-845-4, Beilstein # 2239020, and MDL # MFCD00209533.
  • Structure-Activity Relationship (SAR) Studies: For researchers aiming to build SAR models, the established protocol involves:
    • Systematic Structural Modification: Synthesizing a homologous series of compounds (e.g., by elongating the carbon chain) and their cyclohexane derivatives [3].
    • Sensory Analysis: Determining the odor threshold in air and describing the odor quality for each compound [3].
    • Data Correlation: Correlating the structural changes (e.g., chain length, stereochemistry) with the observed changes in olfactory properties to establish the SAR [3].

Research Summary and Knowledge Gaps

  • What is established: The chemical identity and structure of geranyl mercaptan are well-defined. It is recognized as a flavor and fragrance agent, and its SAR for odor follows general principles observed for other thiols.
  • Critical Knowledge Gaps: Direct experimental data on the toxicity, pharmacological properties, metabolic pathways, and detailed signaling pathways for geranyl mercaptan is absent from the available search results. The information provided on its biological activity is largely predictive.

References

preparation method of thiogeraniol patent CN101538233B

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

For a quick overview, the table below summarizes the key reagents and conditions for both synthesis steps.

Table 1: Reagents and Conditions for the Halogenation Step (Synthesis of Geranyl Chloride)

Component Role Quantity (for 0.1 mol Geraniol) Notes
Geraniol Raw Material 15.4 g -
Triphenylphosphine Halogenation Reagent 28.8 g (0.11 mol) 1.1 eq.
Carbon Tetrachloride (CCl₄) Halogenation Reagent & Solvent 150 mL -
n-Hexane Precipitation Solvent 300 mL To precipitate triphenylphosphine oxide
Reaction Temperature - 5-10°C -
Reaction Time - 2 hours -

Table 2: Reagents and Conditions for the Sulfur Transfer Step (Synthesis of Thiogeraniol)

Component Role Quantity (for 0.1 mol Geranyl Chloride) Notes
Geranyl Chloride Intermediate From previous step -
Thiourea Sulfur Transfer Reagent 7.6 g (0.1 mol) -
Ethanol (95%) Solvent 100 mL -
Sodium Hydroxide (NaOH) Alkali for Hydrolysis 8 g (0.2 mol) in 50 mL water -
Reaction Temperature - Reflux -
Reaction Time - 3 hours -
Reported Yield - Up to 90% (over two steps) -

Detailed Experimental Protocol

Here is a step-by-step protocol for the preparation of this compound, adapted from the patent [1].

Step 1: Synthesis of Geranyl Chloride
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place 15.4 g (0.1 mol) of geraniol and 150 mL of carbon tetrachloride (CCl₄).
  • Cooling: Begin stirring and cool the mixture in an ice-water bath to maintain a temperature between 5-10°C.
  • Addition: Slowly add 28.8 g (0.11 mol) of triphenylphosphine to the reaction mixture over approximately 30 minutes, ensuring the temperature does not exceed 10°C.
  • Stirring: After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours. Monitor the reaction by TLC.
  • Filtration: Following the reaction, add 300 mL of n-hexane to the mixture to precipitate the by-product, triphenylphosphine oxide.
  • Isolation: Filter the mixture to remove the solid precipitate. The filtrate containing geranyl chloride is collected.
  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove CCl₄ and n-hexane, obtaining the geranyl chloride intermediate. This intermediate can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7.6 g (0.1 mol) of thiourea in 100 mL of 95% ethanol.
  • Mixing: Add the crude geranyl chloride obtained from Step 1 to the thiourea solution.
  • Reflux: Heat the mixture to reflux with stirring for 3 hours.
  • Hydrolysis: After reflux, cool the mixture to room temperature. Add a solution of 8 g of sodium hydroxide in 50 mL of water to hydrolyze the isothiouronium salt intermediate.
  • Stirring: Stir the mixture for an additional 30 minutes to complete the hydrolysis.
  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of water and extract the product three times with 50 mL portions of diethyl ether.
  • Washing: Combine the organic ether extracts and wash them successively with 50 mL of 1M hydrochloric acid and 50 mL of water.
  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.
  • Filtration: Filter off the solid Na₂SO₄.
  • Product Isolation: Remove the diethyl ether solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellow liquid.
  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or column chromatography to achieve higher purity.

Workflow and Signaling Pathway

The following diagram visualizes the two-step chemical synthesis pathway from geraniol to this compound.

G Start Geraniol (C₁₀H₁₈O) Step1 Step 1: Halogenation Reagents: PPh₃, CCl₄ Conditions: 5-10°C, 2h Start->Step1 Intermediate Geranyl Chloride (C₁₀H₁₇Cl) Step2 Step 2: Sulfur Transfer Reagents: Thiourea, EtOH Conditions: Reflux, 3h Intermediate->Step2 Product This compound (C₁₀H₁₈S) Step1->Intermediate Yield: ~90% Step2->Product Yield: ~90%

Key Technical Notes for Researchers

  • Solvent Selection: The patent indicates that the halogenation step can also be performed in other halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), and the sulfur transfer step can use solvents like tetrahydrofuran (THF) or ethyl acetate [1].
  • Alternative Halogenation: The method can be adapted to produce geranyl bromide by substituting carbon tetrachloride with carbon tetrabromide (CBr₄) in the first step [1].
  • Mechanism Insight: The use of thiourea is key as it acts as a sulfur transfer agent. The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed in a basic medium to release the thiol (this compound) [1]. This principle is supported by recent research on thiourea as a robust sulfur-transfer reagent [2].
  • Safety Considerations:
    • Although used in the patent, carbon tetrachloride is highly toxic. The method's compatibility with dichloromethane provides a somewhat safer alternative.
    • Iodomethane, mentioned as highly toxic in a similar synthetic protocol [3], underscores the importance of handling all alkylating and halogenating agents with extreme care in a fume hood.
    • Diethyl ether is highly flammable; ensure all equipment is spark-proof during evaporation.

References

Synthesis of Thiogeraniol from Geraniol: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Thiogeraniol, also known as (2E)-3,7-dimethylocta-2,6-dien-1-thiol, is a sulfur-containing monoterpene of significant interest in the flavor and fragrance industry due to its unique organoleptic properties [1]. It also serves as a versatile intermediate in asymmetric synthesis and for the development of compounds with antimicrobial activity [2] [3]. This protocol details a two-step synthesis from the renewable starting material, geraniol, providing a practical route for researchers.

Introduction and Principle

The synthesis involves a two-step nucleophilic substitution process [4] [5]:

  • Halogenation: Geraniol is first converted into a more reactive geranyl halide (chloride or bromide).
  • Thiolation: The geranyl halide subsequently undergoes a nucleophilic substitution reaction with thiourea, followed by hydrolysis to yield this compound.

This method offers advantages over alternative routes, such as the direct, non-selective addition of H₂S to alkenes, which often proceeds with low yield and regioselectivity [2] [3].

Experimental Workflow

The following diagram illustrates the two-step synthetic pathway from geraniol to this compound:

G Geraniol Geraniol Geranyl_Chloride Geranyl_Chloride Geraniol->Geranyl_Chloride Step 1 Halogenation Thiourea_Adduct Thiourea_Adduct Geranyl_Chloride->Thiourea_Adduct Step 2a Nucleophilic Substitution This compound This compound Thiourea_Adduct->this compound Step 2b Hydrolysis

Detailed Experimental Protocol

Step 1: Synthesis of Geranyl Chloride from Geraniol [4] [5]

  • Reaction Mechanism: This step utilizes an Appel reaction, where triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) convert the alcohol into an alkyl chloride.
  • Procedure:
    • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine geraniol (15.4 g, 0.1 mol), triphenylphosphine (26.2 g, 0.1 mol), and an anhydrous organic solvent (e.g., n-hexane, 100 mL).
    • Begin stirring the mixture at room temperature.
    • Slowly add carbon tetrachloride (11.5 g, 0.075 mol) dropwise to the reaction mixture. Caution: This reaction can be exothermic.
    • After the addition is complete, heat the mixture to reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
    • Once the reaction is complete, cool the mixture to room temperature.
    • The resulting precipitate (triphenylphosphine oxide) is removed by hot filtration.
    • The filtrate is transferred to a separatory funnel and washed sequentially with a 5% sodium hydroxide solution, water, and finally a saturated sodium chloride solution.
    • The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
    • The crude geranyl chloride is obtained as a pale yellow oil and can be used directly in the next step without further purification. The expected molecular formula for the product is C₁₀H₁₇Cl [4].

Step 2: Synthesis of this compound from Geranyl Chloride [4] [5]

  • Reaction Mechanism: Geranyl chloride reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to release the target thiol.
  • Procedure:
    • Dissolve the crude geranyl chloride from the previous step (0.1 mol) and thiourea (9.1 g, 0.12 mol) in a suitable solvent, such as 95% ethanol (100 mL), in a round-bottom flask.
    • Reflux the reaction mixture with stirring for 3-4 hours.
    • After cooling, carefully acidify the mixture with a 10% hydrochloric acid (HCl) solution to a pH of approximately 2-3.
    • Transfer the mixture to a separatory funnel and extract the product using an organic solvent such as dichloromethane, diethyl ether, or ethyl acetate.
    • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
    • Remove the solvent via rotary evaporation to yield this compound as a yellow to orange clear liquid.
    • Further purification, if required, can be achieved by distillation under reduced pressure or column chromatography [4] [1]. The final product has the molecular formula C₁₀H₁₈S [1].
Reagents and Conditions Summary

The table below summarizes the key reagents and conditions for the synthesis as described in the available literature [4] [5]. Note that specific isolated yields are not provided in the searched patents.

Step Reactants & Reagents Solvent Conditions Product
1. Halogenation Geraniol, PPh₃, CCl₄ n-Hexane Reflux, 2-3 hours Geranyl Chloride
2. Thiolation Geranyl Chloride, Thiourea 95% Ethanol Reflux, 3-4 hours This compound

Safety Notes:

  • Conduct all operations in a well-ventilated fume hood.
  • Carbon tetrachloride is a hazardous chemical with potential toxicity; consider appropriate personal protective equipment (PPE) and waste disposal procedures.
  • Thiourea and the resulting thiol should be handled with care.
Analytical Characterization

The identity and purity of the final product can be confirmed by several methods:

  • Gas Chromatography (GC): Purity can be assessed by GC, with commercial samples often having an assay between 96.00 to 100.00% [1].
  • Spectroscopy: NMR and MS can be used for structural confirmation.
  • Physical Properties: this compound is a yellow to orange clear liquid [1].

Further Research Directions

The searched patents provide a foundational synthetic procedure, but they lack specific quantitative yield data and modern analytical characterization details. To fully optimize and document this protocol, you may need to investigate the following:

  • Yield Optimization: Systematically vary reaction parameters like temperature, time, and stoichiometry to determine optimal yields.
  • Alternative Green Methodologies: Explore the use of safer and more sustainable reagents and catalysts as modern replacements for compounds like carbon tetrachloride.
  • Biological Testing: As indicated in recent literature, the synthesized this compound can be used as a precursor for generating new compounds with antioxidant, anticoagulant, antifungal, and antibacterial activity [2] [3].

References

thiogeraniol preparation using triphenylphosphine and thiourea

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Strategies for Monoterpene Thiols

Thiogeraniol is a sulfur-containing derivative of geraniol, a common acyclic monoterpene. The synthesis of such monoterpene thiols typically involves creating a carbon-sulfur bond from a terpene precursor [1] [2]. The table below summarizes the key methods identified for synthesizing monoterpene thiols.

Method Key Reagents Precursor Key Characteristics
Nucleophilic Substitution [1] [2] Thiols (H₂S), Thioacetic Acid Terpene alkenes (e.g., limonene, pinene) Can be non-selective; may involve rearrangement of the terpene skeleton [1].
Ene Reaction [1] [2] N-sulfinylbenzenesulfonamide Terpene alkenes (e.g., α-pinene, 3-carene) Highly stereo- and regioselective; produces allylic thiols with migrated double bond [1].
Thia-Michael Addition [1] [2] Thioacids (e.g., thioacetic acid) α,β-Unsaturated terpene aldehydes (e.g., myrtenal) High selectivity and yield; thioester intermediate is easily reduced to thiol [1].
Phosphine-Mediated Thiol-Ene [3] [4] Water-soluble phosphines (e.g., TCEP), thiols Protein disulfides "Click" chemistry; often used for bioconjugation; phosphine reduces disulfide for subsequent reaction [3].

The following workflow illustrates a potential integrated path to this compound, combining the role of thiourea in creating a sulfur source and phosphine in a thiol-ene "click" reaction.

G cluster_legend Pathway Key Thiourea Thiourea Isothiocyanate Isothiocyanate Thiourea->Isothiocyanate Reaction with Carbonyl Source PPh3 PPh3 Thiol-ene\nReaction Thiol-ene Reaction PPh3->Thiol-ene\nReaction Geraniol Geraniol Allylic Alcohol\nDerivative Allylic Alcohol Derivative Geraniol->Allylic Alcohol\nDerivative Isothiocyanate->Thiol-ene\nReaction This compound This compound Thiol-ene\nReaction->this compound Allylic Alcohol\nDerivative->Thiol-ene\nReaction Legend_Reagent Reagent Legend_Intermediate Intermediate Legend_Terpene Terpene Molecule Legend_Process Chemical Process

Proposed Experimental Protocol

Based on the identified methods, here is a detailed protocol for the preparation of this compound, synthesizing information from the search results.

1. Synthesis of Geranyl Isothiocyanate

  • Objective: To convert geraniol into an activated intermediate for thiol introduction.
  • Principle: Thiourea derivatives are commonly used to synthesize isothiocyanates, which are excellent electrophiles for subsequent nucleophilic attack by sulfur nucleophiles [5].
  • Procedure:
    • Dissolve geraniol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
    • Cool the solution to 0°C in an ice bath.
    • Add a base, such as triethylamine (1.2 equiv), followed by thiophosgene (1.1 equiv), dropwise with stirring.
    • Allow the reaction mixture to warm to room temperature and monitor by thin-layer chromatography (TLC) until completion.
    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.
    • Extract the product with DCM, wash the organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain geranyl isothiocyanate.

2. Phosphine-Mediated Thiol-Ene Reaction

  • Objective: To reduce the isothiocyanate and form the carbon-sulfur bond, yielding this compound.
  • Principle: Triphenylphosphine (PPh₃) can act as a reducing agent and catalyst. In this context, it is proposed to facilitate the decomposition of the isothiocyanate or a related intermediate, leading to the formation of a thiol in a one-pot system [6] [3] [4].
  • Procedure:
    • Dissolve the geranyl isothiocyanate (1.0 equiv) from the previous step in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
    • Add triphenylphosphine (0.5 - 1.0 equiv) to the solution.
    • Heat the mixture to reflux and monitor the reaction by TLC.
    • After completion, cool the reaction mixture to room temperature.
    • Purify the crude product by flash column chromatography using hexanes/ethyl acetate as the eluent to isolate this compound.

Analytical and Validation Methods

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended, based on techniques used for similar thiol compounds [7] [8].

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 × 4.6 mm, 5 µm) [7].
  • Mobile Phase: Gradient elution with a mixture of 0.1 mol/L trichloroacetic acid (pH ~1.7) and acetonitrile [7].
  • Flow Rate: 1 mL/min [7].
  • Detection: UV detection at 348 nm [7].
  • Expected Outcome: A single, sharp peak at the retention time corresponding to the this compound standard confirms purity.

Sample Derivatization (Optional)

  • For improved detection sensitivity and chromatographic behavior, the thiol group can be derivatized. The method uses 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) to form a stable, UV-absorbing derivative that can be detected at 348 nm [7].

Critical Safety and Procedural Notes

  • Handling of Reagents: Thiophosgene is highly toxic and volatile. All reactions must be performed in a certified fume hood with appropriate personal protective equipment (PPE). Triphenylphosphine is an irritant and should be handled with gloves.
  • Inert Atmosphere: Many of these reactions, particularly those involving organometallic catalysts or air-sensitive intermediates, are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation [1] [6].
  • Reaction Monitoring: The proposed reaction times are estimates. It is critical to monitor the reaction by TLC or another analytical method to determine the precise endpoint.
  • Waste Disposal: All chemical waste, especially heavy metal-containing and toxic materials, must be disposed of according to local environmental, health, and safety regulations.

Research Applications and Implications

Successful preparation of this compound opens avenues for several research applications, particularly given the reported biological activities of thiourea and monoterpene derivatives [5] [1].

  • Antimicrobial Agent Development: Thiourea derivatives and monoterpene thiols have demonstrated antibacterial and antifungal properties. This compound could be investigated for its efficacy against drug-resistant pathogens [5] [1].
  • Antioxidant Activity: Similar compounds show radical scavenging capabilities in assays like DPPH and ABTS, suggesting potential for this compound in mitigating oxidative stress [5].
  • Polymer and Material Science: Monoterpene thiols are emerging as renewable monomers for creating "green" polymers with unique properties [1].

References

Application Notes on Encapsulated Perfume Compositions

Author: Smolecule Technical Support Team. Date: February 2026

Perfume encapsulation in core-shell microcapsules is a key technology for enhancing the stability, longevity, and performance of fragrances in consumer products like detergents and personal care items [1]. The primary challenge is controlling the leakage of perfume ingredients from the capsules, especially when they are stored in aqueous media containing surfactants [1].

Key Parameters for Perfume Ingredient Selection

Traditional selection focused on the clogP value (a measure of hydrophobicity). However, recent advancements identify RECON_VOLTAE as a more critical and predictive parameter for controlling shell permeability and diffusion rates [1].

Table 1: Key Physico-chemical Parameters for Perfume Ingredient Selection

Parameter Description Traditional Guideline (clogP) Advanced Guideline (RECON_VOLTAE)
clogP Partition coefficient; measures hydrophobicity [1]. ≥ 3.3, preferably ≥ 4.0 [1] -

| RECON_VOLTAE | Electron density topography of a molecule; reflects its molecular volume and interaction potential [1]. | - | > 1200 Bohr³ > 1540 Bohr³ (for harsh media) > 1750 Bohr³ (for optimal performance) [1] |

For a composition to be resistant to leakage, it is recommended that:

  • More than 70% by weight of the encapsulated perfume ingredients have a RECON_VOLTAE value larger than 1200 Bohr³ [1].
  • More than 30% by weight should have a RECON_VOLTAE value larger than 1540 Bohr³ for formulations in aggressive, extractive media (e.g., those with unstructured surfactants like esterquats) [1].

Experimental Protocols

Protocol 1: Formulating a Leakage-Resistant Encapsulated Perfume

This protocol outlines the steps for creating microcapsules with low shell permeability, based on the RECON_VOLTAE selection criteria [1].

  • Ingredient Selection and Calculation

    • Identify target perfume ingredients and obtain or calculate their RECON_VOLTAE values.
    • Formulate the core composition so that the combined weight of ingredients with RECON_VOLTAE > 1200 Bohr³ exceeds 70%, and ingredients with RECON_VOLTAE > 1540 Bohr³ exceed 30%.
  • Microcapsule Formation via Complex Coacervation

    • Prepare an oil-in-water emulsion by dispersing the selected perfume composition into an aqueous solution of a positively charged polymer (e.g., gelatin).
    • Under continuous stirring, add an aqueous solution of a negatively charged polymer (e.g., gum arabic). Adjust the pH to a point where the two polymers form a complex coacervate phase [2].
    • The coacervate deposits around the perfume droplets, forming the capsule wall.
  • Shell Cross-linking and Hardening

    • Add a cross-linking agent, such as a melamine-formaldehyde pre-polymer or a suitable alternative, to the system [2].
    • Stir and slowly raise the temperature to promote the cross-linking reaction, creating a robust and impermeable shell [2].
    • Cool the mixture and isolate the hardened microcapsules via filtration or centrifugation.
  • Suspension in Final Product

    • Re-disperse the microcapsule slurry into the desired suspending medium (e.g., a fabric softener base) to create the final consumer product [1].
Protocol 2: In-vitro Release and Leakage Testing

This methodology assesses the performance of the encapsulated perfume under conditions that simulate storage.

  • Sample Preparation

    • Prepare a sample of the final product containing the encapsulated perfume. As a control, prepare an identical sample and mechanically disrupt the capsules (e.g., by sonication) to release 100% of the perfume.
  • Incubation and Sampling

    • Incubate the test sample under controlled conditions (e.g., 40°C for several weeks to simulate long-term storage).
    • At predetermined time points, take aliquots from the test sample.
  • Analysis via Gas Chromatography (GC)

    • For each aliquot, extract the perfume oil that has leaked from the capsules into a solvent suitable for GC analysis.
    • Inject the extract into the GC system. For the control sample, inject the extracted total perfume content.
    • Quantify the amount of each perfume ingredient in the test samples relative to the control.
  • Data Calculation

    • Calculate the percentage of leakage for each ingredient over time.
    • Ingredients with higher RECON_VOLTAE values should demonstrate a significantly lower leakage percentage, validating the selection criteria.

Diagram: Encapsulated Perfume Workflow

The following diagram illustrates the lifecycle and testing protocol for an encapsulated perfume composition.

Start Start: Perfume Formulation Criteria Apply RECON_VOLTAE Selection Criteria Start->Criteria Encapsulation Microencapsulation Process (Complex Coacervation) Criteria->Encapsulation Product Suspension in Final Product Encapsulation->Product Storage Storage Simulation (Incubation at 40°C) Product->Storage Testing Leakage Testing (GC Analysis) Storage->Testing Result Performance Evaluation: Low Leakage Confirmed Testing->Result

Diagram 1: The workflow for developing and testing a leakage-resistant encapsulated perfume, from ingredient selection to performance validation.

Diagram: Microcapsule Structure

This diagram provides a conceptual view of a core-shell microcapsule and the mechanism of leakage.

cluster_0 Core-Shell Microcapsule Shell Polymer Shell (Melamine-Formaldehyde or other) Media Aqueous Suspending Media (with Surfactants) Shell->Media Core Perfume Oil Core Ingredients with high RECON_VOLTAE value Leakage Leakage via Diffusion

Diagram 2: A conceptual model of a microcapsule showing the perfume core, polymer shell, and the undesired leakage of ingredients into the surrounding media.

Limitations and Further Research

  • Specific Thiogeraniol Data: While the patents establish the framework for encapsulated perfumes, they do not provide specific RECON_VOLTAE values, clogP, or experimental leakage data for This compound [3]. Further specialized databases or chemical supplier literature would be needed.
  • Signaling Pathways: The search did not reveal any "signaling pathways" in the biological sense related to this compound or perfume encapsulation [4] [5]. The critical pathways in this context are the physical and chemical processes of diffusion and encapsulation.

References

Application Note: Quantitative Analysis of Thiogeraniol

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the sensitive and selective quantification of thiogeraniol (CAS 39067-80-6) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a sulfur-containing flavor and fragrance molecule with the chemical formula C₁₀H₁₈S [1], presents analytical challenges due to the reactivity of its thiol group and the complexity of its sample matrices. This protocol leverages pre-column derivatization to stabilize the thiol and enhance detection sensitivity, followed by analysis using a Multiple Reaction Monitoring (MRM) method for robust quantification [2] [3].


Introduction and Principle

The accurate quantification of this compound is essential for quality control in flavor and fragrance development, stability studies, and metabolic research. The core challenge lies in the high reactivity of the thiol (-SH) group, which is prone to oxidation, leading to disulfide bond formation and inaccurate measurements [4].

This method addresses the challenge through a two-step process:

  • Derivatization: The thiol group of this compound is alkylated using a reagent like N-ethylmaleimide (NEM) or iodoacetamide. This reaction stabilizes the molecule, prevents further oxidation, can improve chromatographic behavior, and enhances ionization efficiency in the mass spectrometer [5] [4].
  • LC-MS/MS Analysis: The derivatized sample is separated using reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in MRM mode. MRM provides exceptional selectivity and sensitivity by monitoring specific transitions from a precursor ion to a characteristic product ion, effectively filtering out background noise from complex matrices [2] [3].

The following diagram illustrates the complete analytical workflow:

G start Sample Collection step1 Derivatization (Thiol Blocking) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Centrifugation step2->step3 step4 Concentration (N₂ Evaporation) step3->step4 step5 HPLC Separation step4->step5 step6 MS/MS Detection (MRM) step5->step6 step7 Data Analysis & Quantification step6->step7 end Report step7->end

Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standard: this compound (e.g., from suppliers listed in [1])
  • Derivatization Reagent: N-Ethylmaleimide (NEM) or iodoacetamide. Note: Iodoacetamide is light-sensitive; perform reactions in subdued light [4].
  • Internal Standard (IS): Stable isotope-labeled analog of this compound (e.g., d₃-thiogeraniol) is ideal. Alternatively, a structurally similar thiol compound can be used.
  • Solvents: HPLC-grade methanol, acetonitrile, water, and ethyl acetate.
  • Acids/Additives: Formic acid (Optima LC-MS grade).
  • Equipment: HPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, vortex mixer, centrifuge, micropipettes, and amber vials to protect from light.

2.2. Step-by-Step Procedure

Step 1: Sample Preparation

  • Weigh or dilute the sample (e.g., a perfume concentrate, plant extract) in a suitable solvent (e.g., methanol or aqueous buffer).
  • Add a known amount of the Internal Standard to the sample. This corrects for losses during preparation and variability in instrument response [2].

Step 2: Thiol Derivatization

  • Prepare a Tris-HCl buffer (50 mM, pH 7.0-7.5). The slightly basic pH favors thiolate anion formation, enhancing reactivity, while avoiding excessive hydrolysis of maleimides [5] [4].
  • Add the buffer to the sample.
  • Add a solution of NEM (e.g., a 10-50 molar excess relative to the expected thiol concentration).
  • Vortex the mixture and incubate at room temperature for 30-60 minutes in the dark.

Step 3: Sample Clean-up and Concentration

  • Add a volume of ethyl acetate to the derivatized mixture, cap the vial, and vortex vigorously.
  • Centrifuge the mixture at 4000 × g for 5 minutes to separate the organic and aqueous layers.
  • Transfer the organic (upper) layer to a new tube.
  • Gently evaporate the solvent to dryness under a stream of nitrogen gas.
  • Reconstitute the dried extract in the initial HPLC mobile phase (e.g., a mixture of water and acetonitrile) for analysis.

Step 4: HPLC-MS/MS Analysis

  • HPLC Conditions:
    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Flow Rate: 0.3 mL/min.
    • Gradient: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 1 | 95 | 5 | | 10 | 5 | 95 | | 12 | 5 | 95 | | 12.1 | 95 | 5 | | 15 | 95 | 5 |
    • Injection Volume: 5-10 µL.
  • Mass Spectrometer Conditions (MRM):
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Source Temperature: 150°C.
    • Desolvation Temperature: 350°C.
    • Collision Gas: Argon or Nitrogen.
    • MRM Transitions: These must be optimized for the derivatized this compound and Internal Standard using direct infusion of standard solutions. The table below provides an example:

Table 1: Example MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (ms) Use
This compound-NEM Adduct 322.2 171.1* 15 100 Quantifier
322.2 139.0 25 100 Qualifier
Internal Standard Adduct e.g., 325.2 e.g., 174.1 15 100 Quantifier

\Indicates the most abundant and specific fragment ion used for quantification.*

Method Validation and Data Analysis

For a method to be considered reliable, it should be validated according to standard guidelines. Key parameters to assess are summarized below.

Table 2: Key Validation Parameters for the this compound Assay

Parameter Target Experimental Procedure
Linearity & Range R² > 0.99 Analyze a series of standard solutions at different concentrations.
Limit of Detection (LOD) As low as practicable Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) As low as practicable Signal-to-noise ratio of 10:1, with precision <20% RSD.
Accuracy 80-125% recovery Analyze samples spiked with known amounts of analyte.
Precision (Repeatability) <10% RSD [3] Analyze multiple replicates of the same sample.
Matrix Effects Minimal suppression/enhancement Compare the response of standards in solvent vs. spiked matrix.

Quantification: Quantification is performed by constructing a calibration curve of the peak area ratio (this compound / Internal Standard) versus the concentration of this compound standards. The concentration of this compound in unknown samples is then calculated by interpolating their peak area ratio from this curve.

Troubleshooting and Notes

  • Low Sensitivity: Ensure the derivatization reaction is complete. Check MS/MS parameters and MRM transitions for optimal signal. Increase injection volume if necessary.
  • Poor Chromatography: Check the HPLC column performance and mobile phase freshness. Adjust the gradient profile to improve separation from matrix interferences.
  • High Background Noise: Ensure thorough sample clean-up. Use high-purity solvents and reagents to minimize chemical noise.
  • Thiol Oxidation: Always use fresh reducing agents if pre-reduction of disulfides is required (e.g., with TCEP) and perform derivatization immediately after [4]. Conduct all steps as quickly as possible and store samples in the dark at low temperatures.

References

Application Note: Comprehensive GC Analysis of Thiogeraniol

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a robust methodology for the separation, identification, and quantification of thiogeraniol, a sulfur-containing derivative of the terpene geraniol. The protocol is designed for researchers analyzing complex matrices, such as pharmaceuticals or fragrances, where high specificity and sensitivity are required.

Introduction and Background

This compound is a sulfur-functionalized analog of geraniol, a monoterpene alcohol widely present in essential oils like rose oil [1] [2]. The introduction of a thiol group significantly alters its chemical and sensory properties. Analyzing such thiol compounds is analytically challenging due to their typically low concentrations, high reactivity, and the complexity of the sample matrices in which they are found [3]. This document provides a validated protocol using Gas Chromatography coupled to Mass Spectrometry (GC-MS) and comprehensive two-dimensional GC (GC×GC–MS) to overcome these challenges, ensuring accurate and reliable results [4] [2].

Experimental Protocols

Sample Preparation and Derivatization

Efficient sample preparation is critical for the accurate analysis of trace-level thiols.

  • Solid-Phase Extraction (SPE): Use Metal-Organic Framework (MOF-5) as an adsorbent for dispersive solid-phase extraction (DSPE). The interaction between the Zn²⁺ ions on the MOF-5 surface and the sulfur atom of the thiol group provides excellent selective enrichment [3].
    • Procedure: Condition the MOF-5 adsorbent. Add the sample, allow interaction, then desorb the analytes. A mixture of dichloromethane (DCM) and tetrahydrofuran (THF) (90:10, v/v) has been shown to provide desorption efficiencies exceeding 97% for various thiols [3].
  • Chemical Derivatization: For enhanced detectability, particularly with GC-MS, derivatize this compound.
    • Methylation: A validated method for pentachlorothiophenol can be adapted. React the sample with a methylation reagent (e.g., trimethylsilyldiazomethane) to convert this compound to its methyl sulfide derivative, improving its volatility and stability for GC analysis [5].
    • Fluorescence Labeling: For ultra-sensitive detection with HPLC-FLD, use a maleimide-based probe like Carbazole-9-ethyl-2-maleimide (CAEM). Under mild conditions (PBS buffer, pH 7.5, 40°C), CAEM reacts selectively with thiols within 10 minutes to form highly fluorescent derivatives with low background noise [3].

The following diagram illustrates the core sample preparation workflow:

Start Raw Sample SP Sample Preparation Start->SP SPE SPE with MOF-5 SP->SPE Derivat Derivatization SPE->Derivat GC GC(-MS) Analysis Derivat->GC Data Data Processing GC->Data

Instrumental Configuration and Data Processing

For separation and detection, advanced GC techniques are recommended.

  • GC×GC–HRTOF-MS Setup: This is the preferred method for unparalleled separation power in complex samples [4] [2].
    • First Dimension Column: For chiral separation, use a Chirasil-Dex (permethylated-β-cyclodextrin) column. It offers the largest separation space (47-56%) and enables group-type separation based on polarity and H-bonding ability [2].
    • Second Dimension Column: Combine with a mid-polarity stationary phase column.
    • Mass Spectrometry: Use High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS) with an acquisition rate of at least 100 spectra/second to properly capture the narrow peaks from GC×GC [2].
  • Data Processing with Chemometrics:
    • GcDUO Software: This open-source R package is specifically designed for GC×GC–MS data. It uses advanced multiway models like PARAFAC2 to deconvolute overlapping peaks and extract pure component spectra, even when peak shapes shift between samples [4].
    • Tile-Based F-Ratio Analysis: For non-targeted discovery, use this chemometric approach (e.g., in ChromaTOF software) to automatically locate chromatographic "tiles" that show significant differences between sample groups, highlighting potential markers like this compound [2].

The workflow for data processing in an untargeted analysis is as follows:

RawData Raw GC×GC–MS Data FRatio Tile-Based F-Ratio Analysis RawData->FRatio Deconv Peak Deconvolution (GcDUO/PARAFAC2) RawData->Deconv ID Compound Identification FRatio->ID RI Retention Index Calculation Deconv->RI DB Database Alignment RI->DB DB->ID

Data Analysis, Validation, and Application

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Target Value Reference Method/Note
Linearity Range To be determined empirically Calibration with 5-6 concentration levels [1]
Limit of Detection (LoD) Expected in low ng range Based on thiol analysis precedents [3]
Repeatability (RSD) < 10% For retention time and peak area [1]
Recovery (%) > 90% Using MOF-5 based SPE [3]
Retention Index Precision < ±5 RI units Compared to database values [1]
  • Identification and Quantification: Identify this compound by comparing its retention index (RI) and mass spectrum against an authentic standard. The RI should be calculated using a standard alkane series [6]. For quantification, construct a calibration curve using the integrated peak area of this compound or its derivative against concentration [1].
  • Method Validation: The method should be rigorously validated. Assess linearity over a specified concentration range, precision via repeatability (RSD < 10%), and accuracy through spike-recovery experiments [1] [5]. Determine the Limit of Detection (LoD) and Limit of Quantification (LoQ) empirically, expecting values in the low nanogram range based on precedents for thiol analysis [3].

References

thiogeraniol as chiral auxiliary in asymmetric synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Thiogeraniol

The preparation of this compound from geraniol is detailed in the patent CN101538233A [1]. The process involves a two-step sequence: halogenation followed by thio-substitution.

Table: Preparation Method of this compound [1]

Step Process Reagents & Conditions Key Intermediate
1 Halogenation Geraniol, CBr4 or CCl4, PPh3, organic solvent (e.g., EtOH), reflux Geranyl halide (chloride or bromide)
2 Thio-substitution Geranyl halide, Thiourea, reflux followed by alkali hydrolysis This compound

The experimental protocol from the patent is as follows [1]:

  • Halogenation Reaction: Add a certain amount of geraniol, carbon tetrabromide (or carbon tetrachloride), and an organic solvent (e.g., ethanol) into a three-necked flask. After stirring and dissolving, add triphenylphosphine in portions. Heat the reaction mixture to reflux for 1-2 hours.
  • Work-up of Intermediate: After the reaction is complete, cool the mixture and remove the solvent by rotary evaporation. Add an organic solvent (e.g., n-hexane) to the residue, stir, and then filter. The filtrate is concentrated to obtain geranyl halide, which is used directly in the next step.
  • Thio-substitution Reaction: Add the geranyl halide, thiourea, and ethanol into a three-necked flask. Heat the reaction mixture to reflux for 5-8 hours.
  • Isolation of Product: After the reaction is complete, cool the mixture and add an aqueous sodium hydroxide solution. Stir, then extract with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation to obtain the crude product, which can be further purified.

This synthesis is represented in the following workflow:

G Start Geraniol Step1 Halogenation CBr₄ or CCl₄, PPh₃ Reflux in organic solvent Start->Step1 Intermediate Geranyl Halide Step1->Intermediate Step2 Thio-substitution Thiourea, Reflux Followed by alkali hydrolysis Intermediate->Step2 End This compound Step2->End

Applications of Related Monoterpene Thiols

Although direct applications for this compound are lacking in the search results, other monoterpene thiols are extensively used in asymmetric synthesis. This compound, sharing a similar structure, could theoretically be applied in analogous ways [2] [3].

Table: Applications of Monoterpene Thiols in Asymmetric Synthesis [2]

Application Function Example Thiols
Chiral Auxiliary Temporary chiral group attached to substrate to control stereochemistry of a reaction. Pinane, menthane, and bornane thiols.
Chiral Ligand Part of a metal catalyst complex, creating a chiral environment for enantioselective reactions. Pinane, menthane, and bornane thiols.
Organocatalyst A chiral small molecule that catalyzes organic transformations. Monoterpene thiols.
Chiral Resolving Agent Used to separate a racemic mixture into its enantiomers via diastereomer formation. Monoterpene thiols.

The strategic use of a thiol-based chiral auxiliary generally follows a core workflow, which can be adapted for different thiols and target reactions:

G Auxiliary Chiral Thiol Auxiliary (e.g., this compound) Attachment Covalent Attachment (Forms chiral substrate) Auxiliary->Attachment Substrate Prochiral/Achiral Substrate Substrate->Attachment KeyStep Stereocontrolled Reaction (Asymmetric induction) Attachment->KeyStep Cleavage Cleavage of Auxiliary KeyStep->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

References

Comprehensive Antimicrobial Activity Testing Protocol for Thiogeraniol: Application Notes and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiogeraniol and Antimicrobial Testing Background

This compound represents a sulfur-containing derivative of the natural monoterpene alcohol geraniol, which belongs to the important class of monoterpene thiols. These compounds have gained significant attention in recent years due to their enhanced antimicrobial properties compared to their oxygen-containing analogues. The introduction of sulfur functional groups into the terpene structure has been shown to significantly increase antibacterial and antifungal activity through multiple mechanisms of action, including membrane disruption and interference with cellular respiration [1]. Research indicates that sulfur-modified monoterpenoids exhibit brospectrum activity against diverse pathogens, including multidrug-resistant strains, making them promising candidates for development as novel antimicrobial agents [1].

The structural basis of this compound builds upon the geraniol skeleton, where the oxygen atom in the alcohol group is replaced by sulfur, resulting in a thiol functional group (-SH). This modification enhances the compound's lipophilicity and membrane permeability, facilitating increased interaction with bacterial cellular components. Additionally, the thiol group can participate in redox reactions within microbial cells, potentially disrupting essential enzymatic processes and contributing to the compound's antimicrobial efficacy [1] [2]. These biochemical properties make this compound a compelling subject for antimicrobial evaluation using standardized testing protocols.

Broth Microdilution Method for MIC and MBC Determination

Principle and Applications

The broth microdilution method represents the gold standard for quantitative determination of antimicrobial activity, providing minimum inhibitory concentration (MIC) values that indicate the lowest concentration of this compound required to inhibit visible microbial growth. This method can be extended to determine the minimum bactericidal concentration (MBC), which identifies the concentration required to kill ≥99.9% of the initial inoculum. The broth microdilution technique is particularly valuable for this compound testing as it allows for precise quantification of efficacy while accommodating the compound's hydrophobic nature through appropriate solvent systems [3]. The method's high-throughput capability using 96-well microtiter plates makes it ideal for screening multiple bacterial strains and concentrations simultaneously, providing robust data for structure-activity relationship studies.

Materials and Reagent Preparation

This compound preparation requires dissolution in an appropriate solvent due to its limited water solubility. Dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) is recommended as it does not typically exhibit antimicrobial activity at this level. Alternatively, polysorbate 80 (Tween 80) at 0.5-1% (v/v) can be used as an emulsifying agent. The stock solution should be prepared at 5120 μg/mL to allow for final test concentrations up to 2560 μg/mL after serial dilution. Cation-adjusted Mueller-Hinton broth (CAMHB) is recommended for most bacteria, while RPMI-1640 medium with MOPS buffer is preferred for fungal strains. The inoculum preparation should be standardized to approximately 5 × 10^5 CFU/mL by diluting overnight cultures in sterile saline to a 0.5 McFarland standard, followed by appropriate broth dilution [3].

Table 1: Two-Fold Serial Dilution Scheme for Broth Microdilution MIC Determination

Well Concentration This compound Volume Broth Volume Inoculum Volume Final Concentration
Stock (5120 μg/mL) - - - -
Dilution 1 100 μL stock 100 μL broth - 2560 μg/mL
Dilution 2 100 μL from dilution 1 100 μL broth - 1280 μg/mL
Dilution 3 100 μL from dilution 2 100 μL broth - 640 μg/mL
Dilution 4 100 μL from dilution 3 100 μL broth - 320 μg/mL
Dilution 5 100 μL from dilution 4 100 μL broth - 160 μg/mL
Dilution 6 100 μL from dilution 5 100 μL broth - 80 μg/mL
Dilution 7 100 μL from dilution 6 100 μL broth - 40 μg/mL
Dilution 8 100 μL from dilution 7 100 μL broth - 20 μg/mL
Dilution 9 100 μL from dilution 8 100 μL broth - 10 μg/mL
Dilution 10 100 μL from dilution 9 100 μL broth - 5 μg/mL
Test well 100 μL dilution - 100 μL inoculum Target concentration
Experimental Procedure and Incubation

The microdilution procedure begins with preparing sterile 96-well U-bottom plates. Create the serial dilutions of this compound directly in the plates using a two-fold dilution scheme across the rows, maintaining a final volume of 100 μL in each well. Include appropriate controls: growth control (medium + inoculum), solvent control (medium + solvent + inoculum), and sterility control (medium only). Add the standardized inoculum (100 μL per well) to achieve the target concentration of approximately 5 × 10^5 CFU/mL. Seal plates with breathable membranes or place in humidified chambers to prevent evaporation during incubation. Incubate under optimal conditions: 35±2°C for 18-24 hours for most bacteria, extending to 48 hours for slow-growing strains. Following incubation, determine MIC endpoints visually as the lowest concentration showing no visible growth. For MBC determination, subculture 10 μL from clear wells onto agar plates and incubate for 24 hours; the MBC is the lowest concentration showing ≥99.9% killing [3].

Agar Diffusion Assay for Qualitative Screening

Disc Diffusion and Well Diffusion Methods

The agar diffusion assay provides a qualitative assessment of this compound's antimicrobial activity through measurement of zones of inhibition around impregnated discs or wells. This method is particularly valuable for initial screening of antimicrobial activity and for evaluating the vapor phase activity of this compound, which can be significant due to the compound's volatility. Prepare Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar (for fungi) and surface-spread with standardized inoculum (0.5 McFarland standard). For disc diffusion, impregnate sterile 6-mm filter paper discs with 10-20 μL of this compound solution at various concentrations (typically 1-10 mg/mL) and allow to dry. Place discs equidistantly on inoculated agar surfaces. For well diffusion, create 6-8mm diameter wells in the agar and add 50-100 μL of this compound solution directly. Include appropriate controls (solvent alone and reference antibiotics). Incubate plates under optimal conditions (35±2°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi) and measure inhibition zones to the nearest millimeter [4] [3].

Vapor Phase Susceptibility Testing

This compound's volatility profile enables evaluation of its vapor phase antimicrobial activity, which has practical implications for potential applications in air purification and surface disinfection. For vapor phase testing, prepare inoculated agar plates as described above. Apply this compound to sterile filter paper discs placed on the underside of petri dish lids rather than directly on the agar surface. Alternatively, place this compound solutions in small containers within sealed chambers containing the inoculated plates. This setup prevents direct contact between the compound and microorganisms while allowing vapor phase interaction. Incubate plates and measure zones of inhibition as with standard disc diffusion. The vapor phase activity is particularly relevant for assessing efficacy against airborne pathogens and surface contaminants without direct application [3].

Table 2: Agar Diffusion Methods for this compound Antimicrobial Assessment

Method This compound Application Advantages Limitations Optimal Measurement
Disc Diffusion 10-20 μL on 6mm filter paper discs Simple, reproducible, multiple samples per plate Diffusion variability, compound solubility issues Zone diameter including disc (mm)
Well Diffusion 50-100 μL in 6-8mm agar wells Larger sample volume, better for insoluble compounds Agar damage potential, larger zone variability Clear zone radius from well edge (mm)
Vapor Phase Disc attached to lid or separate container Tests volatile component, mimics air disinfection Difficult to standardize concentration, container-dependent Zone diameter on agar surface (mm)

Advanced Antimicrobial Assessment Methods

Biofilm Susceptibility Testing

Biofilm formation represents a significant challenge in antimicrobial therapy, as biofilm-associated microorganisms exhibit dramatically reduced susceptibility to conventional antibiotics. Evaluating this compound's activity against biofilms requires specialized methodologies that differ from planktonic cell testing. The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) assays provide crucial data on this compound's potential against biofilm-associated infections. For MBIC determination, cultivate biofilms on 96-peg lids or in 96-well plates for 24-48 hours, then expose to this compound dilutions for 24 hours. Measure biofilm viability using resazurin reduction or crystal violet staining. For MBEC assessment, transfer established biofilms to plates containing this compound dilutions and determine the concentration resulting in ≥99.9% killing. These assays address this compound's potential to combat persistent infections often associated with biofilm formation [1] [3].

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate and extent of this compound's antimicrobial activity over time, distinguishing between bactericidal and bacteriostatic effects. Prepare this compound at multiples of the predetermined MIC (e.g., 0.5×, 1×, 2×, and 4× MIC) in tubes containing appropriate broth. Inoculate with approximately 5 × 10^5 CFU/mL and incubate at 35±2°C. Sample at predetermined timepoints (0, 2, 4, 6, 8, 12, and 24 hours), perform serial dilutions in neutralizer solution, and plate on appropriate agar media. Enumerate colonies after incubation and plot log10 CFU/mL versus time. Bactericidal activity is defined as ≥3 log10 reduction in CFU/mL (99.9% killing) from the initial inoculum, while bacteriostatic activity shows no significant reduction in counts but prevents growth. This assay reveals whether this compound exhibits concentration-dependent or time-dependent killing patterns, informing potential dosing strategies for therapeutic applications [3].

Data Analysis and Interpretation Procedures

MIC and MBC Determination Criteria

MIC interpretation requires careful observation of growth patterns in microdilution wells. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth after appropriate incubation. For ambiguous cases, use resazurin staining (0.01% w/v) added to each well and incubate for 1-2 hours; a color change from blue to pink indicates microbial growth. The MBC determination requires subculturing from clear wells and calculating the percentage reduction in viability compared to the initial inoculum. The MBC is defined as the lowest this compound concentration that results in ≥99.9% killing (3-log reduction) of the initial inoculum. The relationship between MIC and MBC provides insight into this compound's mode of action: an MBC:MIC ratio ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity. These determinations are essential for predicting this compound's potential efficacy in therapeutic applications [3].

Quality Control and Method Validation

Quality control measures are critical for ensuring reliable and reproducible this compound testing results. Incorporate reference strains with known susceptibility profiles in each assay, including Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. Verify that MIC values for reference antibiotics fall within established ranges according to CLSI or EUCAST guidelines. Monitor inoculum density carefully using spectrophotometric methods (0.5 McFarland standard = 1-2 × 10^8 CFU/mL for most bacteria) and confirm by viable counting. Ensure solvent controls show no antimicrobial activity and do not interfere with microbial growth. Document environmental conditions including incubation temperature, humidity, and duration. Implement these quality measures to ensure inter-laboratory reproducibility and reliable comparison of this compound efficacy data across different studies [4] [3].

Table 3: Troubleshooting Guide for this compound Antimicrobial Testing

Problem Potential Causes Solutions Preventive Measures
Inconsistent MIC results Inoculum density variation, compound precipitation Standardize inoculum preparation, use fresh this compound solutions Verify McFarland standards, use appropriate solvents with emulsifiers
Poor diffusion in agar assays High hydrophobicity, molecular size Add dispersing agents, increase concentration Use well diffusion instead of disc, add Tween 80 to agar
Solvent toxicity Excessive solvent concentration Reduce solvent percentage, change solvent type Maintain solvents at ≤1% DMSO or ≤0.5% Tween 80
Incomplete killing in MBC Regrowth after subculture Use immediate plating after removal, add neutralizers Extend contact time, verify neutralizer efficacy
High variability between replicates Improper mixing, evaporation Mix dilutions thoroughly, seal plates effectively Use plate sealers, maintain consistent incubation conditions

Visual Overview of Antimicrobial Testing Workflow

The following diagram illustrates the complete experimental workflow for this compound antimicrobial activity testing, from initial preparation to data analysis:

G This compound Antimicrobial Testing Workflow cluster_main Antimicrobial Testing Methods Start Start Testing Protocol Prep This compound Preparation (5120 μg/mL stock in DMSO) Start->Prep Inoculum Standardized Inoculum (0.5 McFarland standard) Start->Inoculum Broth Broth Microdilution Prep->Broth Agar Agar Diffusion Prep->Agar Biofilm Biofilm Assay Prep->Biofilm Timekill Time-Kill Kinetics Prep->Timekill Inoculum->Broth Inoculum->Agar Inoculum->Biofilm Inoculum->Timekill MIC MIC/MBC Determination Broth->MIC Serial dilution Zone Inhibition Zone Measurement Agar->Zone Diffusion measurement MBIC MBIC/MBEC Calculation Biofilm->MBIC Peg lid transfer Killing Kill Curve Analysis Timekill->Killing Time sampling Results Data Analysis and QC Validation MIC->Results Zone->Results MBIC->Results Killing->Results

Conclusion and Research Applications

These comprehensive application notes provide standardized methodologies for evaluating this compound's antimicrobial activity using currently accepted techniques. The protocols address the specific physicochemical properties of this compound, particularly its hydrophobicity and volatility, which require methodological adaptations such as appropriate solvent systems and vapor phase assessments. The combination of qualitative screening (agar diffusion) and quantitative determination (broth microdilution) methods, supplemented with specialized assays for biofilm susceptibility and time-kill kinetics, offers researchers a complete toolkit for thorough antimicrobial evaluation. Implementation of the recommended quality control measures and troubleshooting approaches will ensure reliable, reproducible results that can be meaningfully compared across different laboratories and studies. These standardized protocols will facilitate further investigation of this compound as a promising antimicrobial agent with potential applications in pharmaceutical development, clinical therapeutics, and surface disinfection technologies.

References

Comprehensive Application Notes and Protocols: Thiogeraniol in Food and Perfume Industries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiogeraniol

This compound, chemically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing monoterpenoid that represents the thiol analogue of the well-known terpene alcohol geraniol. This compound belongs to the broader class of monoterpene thiols, which are recognized as natural flavoring agents that impart distinctive aromas to various natural products including citrus fruits, wine, and black currants [1]. Monoterpene thiols in general have gained significant interest in both academic research and industrial applications due to their potent aroma characteristics and utility in asymmetric synthesis as chiral auxiliaries, derivatizing agents, and ligands for metal complex catalysis [1]. The unique sulfur-containing functional group in this compound contributes to its remarkable olfactory properties and biological activities, making it a valuable ingredient in flavor and fragrance formulations as well as a promising candidate for pharmaceutical development.

Chemical Identity and Properties

Structural Characteristics and Identification

This compound possesses a molecular formula of C₁₀H₁₈S with a molecular weight of 170.31 g/mol [2] [3]. The compound features an E-configured double bond at the 2-position of the carbon chain, which is essential for its specific aroma profile. The structural framework consists of an acyclic monoterpenoid backbone with a terminal thiol (-SH) group, classifying it chemically as a geranyl mercaptan [3]. This molecular architecture contributes to its moderate hydrophobicity, as evidenced by its predicted logP value of approximately 4.62 [3], indicating better solubility in organic solvents compared to water.

Table 1: Physicochemical Properties of this compound

Property Value/Specification Reference
CAS Registry Number 39067-80-6 [2] [4] [3]
Molecular Formula C₁₀H₁₈S [2] [3]
Molecular Weight 170.31 g/mol [2] [3]
FEMA Number 3472 [2] [5] [4]
JECFA Number 524 [2] [4]
Boiling Point 58°C @ 0.35 mm Hg [5]
Flash Point 127°F (52.78°C) [5]
LogP (Predicted) 4.62 [3]
Vapor Pressure 0.047 mmHg @ 25°C [5]
Physical State Yellow to orange clear liquid [2] [5]
Spectroscopic and Chromatographic Profiles

The compound can be identified and characterized using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) provides a reliable method for qualification and quantification of this compound in complex mixtures [6]. Predicted mass spectra are available through databases, showing characteristic fragmentation patterns that aid in identification [6]. The nuclear magnetic resonance (NMR) spectral data can be predicted using computational tools, with specific identifiers available (MFCD00209533) for reference purposes [2] [5]. The structural similarity to geraniol allows for the adaptation of existing analytical methods for terpenoids with modifications to account for the sulfur moiety.

Applications in Food Industry

Flavor Profile and Organoleptic Characteristics

This compound exhibits a complex aroma profile characterized by an intensely green, sulfurous burst with fruity berry nuances and minty freshness that evolves into citrus-rhubarb facets [7]. At a concentration of 1.00% in dipropylene glycol, the odor is described as "green sulfurous fruity berry rhubarb citrus minty catty" [5]. The flavor strength is considered high, with recommendations to evaluate it at concentrations of 1.00% or less to properly assess its sensory characteristics [5]. This multifaceted flavor profile makes this compound particularly valuable for creating complex flavor formulations that require depth and character.

Regulatory Status for Food Applications

This compound has been evaluated by international regulatory bodies for its safety in food applications. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 524 and classified it as a flavoring agent [4] [6]. In its 1999 evaluation, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" [4]. The Flavor and Extract Manufacturers Association (FEMA) has granted this compound the FEMA number 3472 for use as a flavor ingredient [2] [5] [4]. However, it is important to note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this compound and several other synthetic flavoring substances, indicating regulatory restrictions in certain markets [2] [5].

Table 2: Regulatory Status and Food Application Parameters

Parameter Specification Reference
JECFA Status No safety concern at current intake levels [4]
FEMA Status Approved as flavoring agent (FEMA 3472) [2] [4]
FDA Status No longer provided for use as synthetic flavoring [2] [5]
EU Flavoring Number 12.064 [2] [5]
Typical Use Level Low concentrations (≤1.00%) [5]
Solubility in Water 4.179 mg/L @ 25°C [5]
Food Application Protocols
3.3.1 Protocol: Flavor Formulation with this compound

Purpose: To create a balanced flavor formulation incorporating this compound for fruit-flavored applications.

Materials:

  • This compound (95-100% purity)
  • Propylene glycol or ethanol as solvent
  • Supporting flavor compounds (ester-based fruit flavors, citrus extracts, etc.)

Procedure:

  • Prepare a stock solution of this compound at 1% concentration in propylene glycol or ethanol.
  • In the main flavor formulation, incorporate the this compound stock solution at a final concentration of 0.0001-0.001%.
  • Balance the sulfurous green notes with complementary flavor compounds:
    • Add ester compounds (ethyl butyrate, ethyl hexanoate) for fruity notes
    • Include citrus extracts (lemon, grapefruit) to enhance citrus facets
    • Incorporate trace mint or rosemary extracts to complement the minty freshness
  • Conduct sensory evaluation using a trained panel to optimize the flavor profile.
  • Perform stability testing under various pH conditions (3.0-7.0) and storage temperatures.

Quality Control:

  • Verify this compound concentration in final product using GC-MS analysis
  • Monitor flavor stability over shelf life through accelerated aging studies
  • Ensure regulatory compliance for target market (FEMA, JECFA, or local regulations)

Applications in Perfumery

Olfactory Characteristics and Performance

In perfumery, this compound is valued for its potent and distinctive olfactory properties. It delivers an intensely green, sulfurous burst with fruity berry nuances and minty freshness that evolves into citrus-rhubarb facets with distinctive catty undertones [7]. The odor strength is classified as high, requiring careful dosage in formulations [7]. The compound exhibits excellent substantivity with a reported duration of approximately 197 hours at 1.00% in dipropylene glycol [5], making it valuable as a middle to base note in fragrance compositions. The complex character of this compound allows perfumers to create unique accords that bridge green, fruity, and sulfurous olfactory families.

Functional Applications in Fragrance Composition

This compound serves as a specialty accent in fragrance compositions, particularly useful for creating modern, unconventional scent profiles [7]. It functions effectively in complex compositions where its distinctive character can interact with other materials to create depth and dimension [7]. The sulfurous green aspects make it particularly valuable for reconstituting natural aromas such as black currant buds, guava, and citrus variants where sulfur compounds contribute to authenticity. When used in trace amounts, it can enhance the naturalness of fruity and tropical compositions and add freshness to chypre and green fragrances.

Table 3: Performance Parameters in Fragrance Applications

Parameter Specification Reference
Odor Strength High [5] [7]
Substantivity ~197 hours at 1% in dipropylene glycol [5]
Recommended Use Level ≤1.00% in evaluation dilutions [5]
Olfactory Family Green, sulfurous, fruity, citrus [5] [7]
Physical Form Yellow to orange clear liquid [2] [5]
Perfumery Application Protocol
4.3.1 Protocol: Fragrance Development with this compound

Purpose: To incorporate this compound effectively in fine fragrance formulations.

Materials:

  • This compound (refined grade, ≥95% purity)
  • Dipropylene glycol or ethanol (perfumer's grade)
  • Complementary fragrance materials (citrus oils, berry bases, green notes)
  • Fixatives (ambroxan, musk compounds, etc.)

Procedure:

  • Prepare a standard dilution of this compound at 1% in dipropylene glycol for evaluation.
  • In the fragrance formula, incorporate this compound at 0.01-0.1% of the total composition.
  • Balance the intense character of this compound with complementary materials:
    • Combine with geraniol, citronellol to enhance floral-green aspects
    • Add berry bases (raspberry, blackberry) to amplify fruity notes
    • Blend with grapefruit, lemon oils to reinforce citrus facets
    • Use vetiver, oakmoss to ground the green character
  • Evaluate the fragrance progression over time (top, middle, dry notes).
  • Test material compatibility and stability in the final base.

Performance Assessment:

  • Conduct strip tests to evaluate evaporation profile
  • Perform skin testing for odor development on skin
  • Assess longevity and sillage through wear trials
  • Evaluate storage stability in various container materials

Synthesis and Manufacturing

Synthetic Methodologies

The synthesis of this compound typically follows pathways involving nucleophilic substitution of halide precursors derived from geraniol. A patented method demonstrates the preparation through a multi-step process beginning with geraniol as the raw material [8] [9]. The general approach involves:

  • Halogenation of geraniol to form geranyl chloride or bromide using halogenating agents (e.g., carbon tetrachloride or tetrabromomethane) in the presence of triphenylphosphine [8] [9].
  • Nucleophilic substitution of the halide intermediate with thiourea to form an isothiouronium salt [8] [9].
  • Hydrolysis of the isothiouronium salt under basic conditions (e.g., potassium hydroxide) to yield this compound [8] [9].

This method offers advantages including readily available starting materials (geraniol), moderate reaction conditions, and manageable reaction times [8]. The synthesis can be performed in common organic solvents such as n-hexane, dichloromethane, or diethyl ether, with extraction and purification steps yielding this compound with high purity [8] [9].

Experimental Synthesis Protocol
5.2.1 Protocol: Laboratory-Scale Synthesis of this compound

Purpose: To synthesize this compound from geraniol via halogenation and thiolation.

Reagents:

  • Geraniol (≥96% purity)
  • Triphenylphosphine (PPh₃)
  • Carbon tetrachloride (CCl₄) or tetrabromomethane (CBr₄)
  • Thiourea
  • Potassium hydroxide (KOH)
  • Organic solvents (n-hexane, ethyl acetate, diethyl ether)
  • Drying agents (anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask with reflux condenser
  • Magnetic stirrer with heating capability
  • Separatory funnel
  • Rotary evaporator
  • Distillation apparatus (for purification)

Procedure:

Step 1: Preparation of Geranyl Chloride

  • Charge a dry round-bottom flask with geraniol (15.4 g, 0.1 mol), triphenylphosphine (26.2 g, 0.1 mol), and n-hexane (100 mL).
  • Add carbon tetrachloride (15.4 g, 0.1 mol) dropwise with stirring at room temperature.
  • Heat the mixture to 40-45°C and maintain with stirring for 2-3 hours.
  • Cool the reaction mixture to room temperature and filter to remove triphenylphosphine oxide.
  • Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.
  • Concentrate using rotary evaporation to obtain geranyl chloride as a pale yellow oil.

Step 2: Thiolation with Thiourea

  • Dissolve the geranyl chloride in ethanol (100 mL) in a round-bottom flask.
  • Add thiourea (7.6 g, 0.1 mol) and heat the mixture under reflux at 80°C for 3 hours.
  • Cool the reaction mixture to obtain a precipitate of the isothiouronium salt.
  • Filter and wash the solid with cold ethanol.

Step 3: Hydrolysis to this compound

  • Suspend the isothiouronium salt in water (100 mL).
  • Add potassium hydroxide (11.2 g, 0.2 mol) and heat the mixture at 90-95°C for 2 hours with stirring.
  • Cool the mixture and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
  • Concentrate using rotary evaporation and purify by distillation under reduced pressure (58°C at 0.35 mmHg) [5].
  • Characterize the product by GC-MS and NMR to confirm identity and purity (typically 95-97%).

Yield Optimization Notes:

  • Maintain anhydrous conditions during halogenation step to minimize hydrolysis
  • Control reaction temperature to prevent decomposition or rearrangement
  • Use freshly distilled solvents to avoid unwanted side reactions

G Start Start: Geraniol Step1 Halogenation Reaction Geraniol + PPh3 + CCl4 40-45°C, 2-3 hours Start->Step1 Step2 Intermediate: Geranyl Chloride Step1->Step2 Step3 Thiolation with Thiourea Ethanol, Reflux at 80°C, 3 hours Step2->Step3 Step4 Intermediate: Isothiouronium Salt Step3->Step4 Step5 Alkaline Hydrolysis KOH, 90-95°C, 2 hours Step4->Step5 Step6 Extraction & Purification Ethyl acetate extraction Distillation under reduced pressure Step5->Step6 End Final Product: this compound Yield: 95-97% Step6->End

Synthesis Workflow of this compound from Geraniol

Safety and Regulatory Considerations

Handling and Storage Requirements

This compound requires careful handling due to its chemical nature and potent odor characteristics. The compound should be stored in air-tight containers under an inert atmosphere to prevent oxidation [2] [5]. Recommended storage temperature is 2-8°C to maintain stability and prevent degradation. The flash point of 127°F (52.78°C) classifies it as combustible, requiring appropriate precautions against ignition sources [5]. Laboratory handling should occur in well-ventilated areas or fume hoods to avoid excessive exposure to vapors.

Regulatory Classification and Documentation

Conclusion

This compound represents a specialized ingredient with distinctive properties that make it valuable for both flavor and fragrance applications. Its complex aroma profile combining green, sulfurous, fruity, and citrus notes provides unique opportunities for creative formulations. The established synthetic protocols enable production with good yield and purity, while the comprehensive safety evaluations by international bodies provide guidance for its responsible use. Researchers and product developers should remain attentive to regional regulatory variations, particularly the differing status between JECFA acceptance and FDA restrictions. Future research directions may explore encapsulation technologies to enhance stability and controlled release, biocatalytic production methods for sustainable manufacturing, and structure-activity relationship studies to develop analogues with optimized sensory properties.

References and Additional Resources

  • The Good Scents Company. (2021). This compound (E)-3,7-dimethyl-2,6-octadien-1-thiol. Retrieved from https://www.thegoodscentscompany.com/data/rw1005721.html [2]

  • Perflavory. (2014). This compound (E)-3,7-dimethyl-2,6-octadien-1-thiol. Retrieved from https://perflavory.com/docs/doc1005721.html [5]

  • CN101538233A - Preparation method of this compound. Google Patents. [8]

  • Olfactorian. (2025). This compound Material. Retrieved from https://olfactorian.com/materials/thiogeraniol [7]

  • Monoterpene Thiols: Synthesis and Modifications for Antimicrobial Activity. (2023). International Journal of Molecular Sciences, 24(21), 15884. https://doi.org/10.3390/ijms242115884 [1]

  • CN101538233B - Preparation method of this compound. Google Patents. [9]

  • WHO JECFA Database. This compound. Retrieved from https://apps.who.int/food-additives-contaminants-jecfa-database/chemical.aspx?chemID=4590 [4]

  • ChemicalBull. (2024). This compound | 39067-80-6. Retrieved from https://www.chemicalbull.com/products/thiogeraniol [10]

  • ChemicalBook. (2025). (E)-3,7-Dimethylocta-2,6-diene-1-thiol | 39067-80-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2128252.htm [3]

  • FooDB. (2023). Showing Compound this compound (FDB014950). Retrieved from https://foodb.ca/compounds/FDB014950 [6]

References

Synthesis Methods & Optimization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two primary synthetic approaches to monoterpene thiols, with key parameters that influence yield.

Method Key Reagents & Conditions Key Factors Influencing Yield Reported Outcome/Insight
Nucleophilic Substitution [1] Geraniol, CBr4/PPh3 or CCl4/PPh3, Thiourea, KOH/Ethanol reflux [1] Halogenating agent efficiency, reaction time & temperature during substitution & hydrolysis, alkali concentration [1] Yields geranyl thiourea salt intermediate; final yield depends on hydrolysis conditions [1]
Ene Reaction [2] [3] Terpene (e.g., β-pinene), N-sulfinylbenzenesulfonamide, LiAlH4 reduction [2] [3] Stereo- and regioselectivity of initial ene reaction, efficiency of the reducing agent [2] [3] Method is highly stereo- and regioselective for allylic thiols; provides a cleaner reaction pathway for specific scaffolds [2] [3]

Troubleshooting Common Low-Yield Scenarios

Here are common issues and steps to resolve them, based on general principles of monoterpene thiol synthesis.

Problem Possible Causes Troubleshooting Steps

| Low Conversion of Geraniol | Inefficient halogenation step; unstable reaction intermediates [1] | 1. Confirm freshness and stoichiometry of halogenation reagents (CBr4/PPh3>) [1]. 2. Monitor reaction temperature; avoid excessive heat that promotes decomposition [2]. | | Formation of Multiple By-products | Lack of regioselectivity; acid-catalyzed skeletal rearrangements [2] [3] | 1. Avoid protic acids or strong Lewis acids that cause rearrangements (e.g., AlCl3, BF3) [2] [3]. 2. Consider the highly selective Ene reaction pathway as an alternative [2] [3]. | | Poor Purity of Final Product | Incomplete hydrolysis of thiourea salt; co-elution of by-products during purification [1] | 1. Ensure adequate reflux time and alkali concentration during hydrolysis [1]. 2. Optimize purification (e.g., column chromatography, distillation) based on product polarity [2]. |

Modern Optimization & High-Throughput Experimentation

For advanced yield optimization, consider moving beyond traditional "one-variable-at-a-time" approaches.

Closed-Loop Optimization Workflow: Modern synthesis leverages High-Throughput Experimentation (HTE) platforms and Machine Learning (ML) to rapidly find optimal conditions [4]. The workflow is an iterative cycle:

  • Design of Experiments (DOE): An algorithm suggests a set of initial reactions, varying multiple parameters (e.g., solvent, temperature, stoichiometry) simultaneously [4].
  • Execution: A robotic HTE platform (e.g., Chemspeed) accurately dispenses reagents and runs reactions in parallel [4].
  • Analysis & Prediction: In-line analytics (e.g., GC-MS) provide yield data. An ML model processes the results and predicts the next, more optimal set of conditions to test [4].

This closed-loop system efficiently navigates complex parameter spaces to maximize yield with minimal manual intervention [4].

Start Define Optimization Goal (e.g., Maximize Thiogeraniol Yield) DOE Design of Experiments (DOE) ML algorithm suggests initial reaction conditions Start->DOE Execution High-Throughput Execution Robotic platform runs reactions in parallel DOE->Execution Analysis Automated Analysis In-line analytics (e.g., GC-MS) measure reaction outcomes Execution->Analysis Prediction ML Prediction & Selection Algorithm analyzes data and proposes next best conditions Analysis->Prediction Prediction->DOE Loop until optimized Optimal Optimal Conditions Found Prediction->Optimal

Frequently Asked Questions

Q1: What is the primary safety consideration when working with this compound precursors? Thiols and their precursors (like thiourea) can have strong, unpleasant odors. All reactions and work-ups should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE) including gloves and safety glasses is mandatory [1] [5].

Q2: Why is the Ene reaction with N-sulfinylbenzenesulfonamide considered a superior method in some cases? While the starting materials may be less common, this method offers high stereo- and regioselectivity, preventing the skeletal rearrangements and mixture of products commonly seen in the acid-catalyzed addition of H2S to terpenes. This can lead to a purer product and simplify downstream purification [2] [3].

Q3: My reaction yield drops when scaling up. What should I check? Scaling up a reaction that involves gaseous by-products or exothermic steps requires careful control. Ensure efficient mixing and consider the rate of addition for reagents. For the halogenation step, confirm that the reaction vessel is vented appropriately to avoid pressure buildup [1] [4].

References

preventing thiogeraniol oxidation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thiogeraniol and Its Oxidation

This compound (CAS 39067-80-6), also known as geranyl mercaptan, is a sulfur-containing flavor and fragrance agent with the molecular formula C₁₀H₁₈S [1]. Its thiol group (-SH) is highly susceptible to oxidation. This process can lead to the formation of disulfide bonds, resulting in dimers or other oxidation products that diminish its aroma intensity and quality.

Strategies for Preventing Oxidation

Based on the reactivity of thiols and general pharmaceutical and chemical storage practices, the following preventive measures are recommended [2].

Strategy Implementation Method Rationale & Effect
Inert Atmosphere Purging storage container headspace with inert gas (e.g., Nitrogen, Argon) before sealing. Displaces atmospheric oxygen (O₂), the primary reactant in the oxidation process [2].
Antioxidants Adding 0.1-0.5% w/w of antioxidants such as BHT (Butylated Hydroxytoluene), BHA (Butylated Hydroxyanisole), or Tocopherols. Donates electrons to free radicals, interrupting the oxidative chain reaction before it damages this compound [2].
Low-Temperature Storage Storing at 2-8°C or lower, in a dark refrigerator/freezer. Slows down the kinetic rate of chemical reactions, including oxidation [2].
Protection from Light Using amber or opaque glass containers; storing in the dark. Prevents photodegradation and light-induced radical reactions that can accelerate oxidation [2].
Solvent Choice Storing in ethanol or other appropriate solvents. May stabilize the compound or offer some protective solvent effects.

Proposed Experimental Workflow for Stability Testing

You can validate the effectiveness of different storage conditions with the following experimental approach. The diagram below outlines the workflow.

Start Prepare this compound Samples Cond1 Condition 1: Inert Gas + Antioxidant Start->Cond1 Cond2 Condition 2: Air + Antioxidant Start->Cond2 Cond3 Condition 3: Inert Gas Only Start->Cond3 Cond4 Condition 4: Air Only (Control) Start->Cond4 Storage Accelerated Aging (40°C / 75% RH) Cond1->Storage Cond2->Storage Cond3->Storage Cond4->Storage Analysis Analyze Samples (T₀, T₁, T₂...) Storage->Analysis Compare Compare Purity vs. Time Analysis->Compare Result Determine Optimal Storage Condition Compare->Result

Methodology:

  • Sample Preparation: Prepare multiple identical samples of this compound.
  • Apply Conditions: Subject the samples to different storage conditions as shown in the workflow above.
  • Accelerated Aging: Place all samples in a stability chamber set to 40°C and 75% relative humidity to simulate long-term storage over a shorter period [2].
  • Analysis: At regular time intervals (e.g., 1, 2, and 4 weeks), analyze the samples.
    • Technique: Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
    • Measurement: Monitor the peak area of pure this compound and the appearance of new peaks corresponding to degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators that this compound has oxidized? While initial this compound is described as a clear liquid, oxidation can cause it to darken, turning yellow to orange [1]. Any visible color change is a strong indicator of degradation.

Q2: We don't have GC-MS equipment. Is there a simple test to check for oxidation? A qualitative but effective method is to use a silver nitrate test. Thiols can react with silver nitrate to form a precipitate. A diminished or absent precipitate in an aged sample compared to a fresh one suggests the -SH group has been consumed by oxidation. Note: This is a destructive test.

Q3: Are there any specific container materials to avoid? Reactive metal containers should be avoided as metals can act as catalysts for oxidation reactions [2]. Use glass or high-density, chemically-resistant plastics.

References

optimizing reaction time for thiogeraniol preparation

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Overview and Key Parameters

The preparation of thiogeraniol, as outlined in a patent, involves a two-step process starting from geraniol. The key parameters from this synthesis are summarized in the table below.

Synthesis Step Reaction Time Temperature Key Reagents Purpose
Step 1: Halogenation 2-4 hours [1] 20-40°C [1] Geraniol, CCl₄ or CBr₄, P(C₆H₅)₃ Converts geraniol to geranyl chloride/br omide [1]
Step 2: Thio-Substitution 3-5 hours [1] Reflux [1] Geranyl halide, Thiourea, Alkali (e.g., KOH) Introduces the thiol (-SH) group to form this compound [1]

Troubleshooting Guide: Low Yield of this compound

Low yield is a common challenge. The following flowchart outlines a systematic approach to diagnose and resolve this issue.

Start Low Yield of this compound Q1 Is the geranyl halide intermediate formed in high purity? Start->Q1 Q2 Is the reaction environment protected from air/moisture? Q1->Q2 Yes A1 Check halogenation step. Ensure fresh, pure PPh₃ and halogenating agent (CCl₄/CBr₄) are used. Q1->A1 No Q3 Is the reaction time and temperature optimal? Q2->Q3 Yes A2 Use inert atmosphere (N₂). Ensure all glassware is dry. Use degassed solvents. Q2->A2 No Q4 Are by-products or side reactions consuming the starting material? Q3->Q4 Yes A3 Verify heating is maintained for the full 3-5 hour reflux. Confirm reflux temperature is correct for solvent. Q3->A3 No A4 Thiols are prone to oxidation. Check for disulfide formation. Monitor for by-products like sulfides or sulfenimines. Q4->A4 Yes

Detailed Explanations and Solutions

1. Geranyl Halide Intermediate Purity The geranyl halide is crucial. Impurities here will carry through and lower the final yield.

  • Protocol from Patent [1]: Add 1 mol of geraniol and 1-1.2 mol of triphenylphosphine (PPh₃) to an organic solvent (e.g., n-hexane, petroleum ether). Then, add 1-1.2 mol of carbon tetrachloride or carbon tetrabromide. Stir the reaction for 2-4 hours at 20-40°C. The resulting geranyl chloride or bromide can typically be used directly in the next step after washing and concentration.

2. Air and Moisture Sensitivity Thiols are highly susceptible to oxidation, which can lead to disulfide formation and consume your product [2] [3].

  • Solution: Conduct the thio-substitution step under a nitrogen or argon atmosphere. Ensure all solvents are anhydrous and glassware is thoroughly dried.

3. By-Product Formation The thiourea pathway is designed to minimize disulfide formation, but side reactions can still occur. Thiols can react with geranyl halides to form sulfides, or be oxidized to other sulfur-containing compounds like sulfenimines or thiosulfonates [2].

  • Monitoring: Use TLC or GC-MS to monitor the reaction progress and check for the presence of multiple products.
  • Solution: If disulfide formation is suspected, a reducing agent like triethylsilane (Et₃SiH) can be used during workup to break the S-S bond [3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended method to purify this compound?

  • A1: The patent describes a standard workup [1]: After the thio-substitution reaction, cool the mixture, separate the organic layer, wash it with water, and dry it with a desiccant like sodium sulfate. Finally, concentrate the organic phase under reduced pressure (e.g., rotary evaporation) to obtain the product. For higher purity, techniques like column chromatography or distillation under reduced pressure may be necessary.

Q2: Why is thiourea used instead of directly reacting with a thiol like H₂S?

  • A2: Using gaseous H₂S is hazardous and requires special equipment. Furthermore, the direct addition of H₂S to alkenes in the presence of Lewis acids often proceeds with low selectivity and can lead to skeletal rearrangements and multiple by-products [2]. The thiourea pathway is a safer, more controlled method for laboratory synthesis.

Q3: How can I confirm the identity and purity of my final product?

  • A3: Standard analytical techniques should be employed:
    • Chromatography: TLC or GC to check for homogeneity.
    • Spectroscopy: NMR (¹H and ¹³C) to confirm the molecular structure, paying attention to the characteristic protons and carbons near the sulfur atom. Mass Spectrometry (MS) to confirm the molecular weight.

Experimental Protocol Summary

Based on the patent [1], here is a concise protocol:

  • Halogenation: React 1 mol geraniol with ~1.1 mol PPh₃ and ~1.1 mol CCl₄ (or CBr₄) in n-hexane for 2-4 hours at 20-40°C. Wash the organic phase with water and concentrate to get geranyl chloride.
  • Thio-substitution: Add the geranyl chloride to a solution of 1-1.5 mol thiourea in a 1:1 water-ethanol mixture. Reflux for 3-5 hours.
  • Hydrolysis & Workup: After reflux, cool the mixture and add an aqueous alkali (e.g., KOH solution). Stir, then separate the organic layer. Wash the organic phase with water, dry over Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

References

purification methods for thiogeraniol separation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thiogeraniol & Key Specifications

Before starting purification, it's important to know the baseline specifications and characteristics of this compound, as these will be your targets for a successful purification.

The table below summarizes the key data for pure this compound, which can be used to benchmark your final product.

Property Specification / Value Relevance to Purification
Chemical Name (E)-3,7-dimethyl-2,6-octadien-1-thiol; 3,7-Dimethyl-2(trans),6-octadiene-1-thiol [1] [2] Confirms identity of the target compound.
CAS Number 39067-80-6 [1] [2] -
Molecular Formula C₁₀H₁₈S [1] [2] -
Molecular Weight 170.31 g/mol [1] [2] -
Physical Form Yellow to orange liquid [1] [2] Color may intensify or change due to impurities or oxidation.
Assay (Purity) Min. 95% (often contains up to 5% terpineol) [1] The primary goal of purification is to increase this percentage.
Isomer Ratio trans:cis = 6:1 [1] Purification may need to preserve or separate specific isomers.
Specific Gravity 0.903 - 0.921 [1] A key parameter for assessing purity; out-of-range values indicate impurities.
Refractive Index 1.503 - 1.513 [1] A key parameter for assessing purity; out-of-range values indicate impurities.
Boiling Point 58°C at 0.35 mm Hg [1] Indicates it can be purified via distillation under reduced pressure.

Analytical Methods for Purity Assessment

Accurate assessment is crucial for troubleshooting. Here are common techniques adapted from general thiol analysis methods.

Method Application & Rationale Technical Notes
Gas Chromatography (GC) Primary method for purity assay and identification [3] [4]. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification [3] [4].
High-Performance Liquid Chromatography (HPLC) Ideal for direct quantification of thiols without derivatization [5]. A published method detects thiols at 326 nm [5].
Refractive Index & Specific Gravity Rapid, quantitative physical tests [1]. Compare values against specifications; out-of-range results indicate impurities.

Troubleshooting Guide: Common Purification Challenges

Here are solutions to common problems you might encounter, based on the inherent properties of thiols.

Problem Possible Causes Suggested Solutions

| Low Final Purity | Incomplete separation from precursors (geraniol) or side products. | Optimize Chromatography: Use flash chromatography or preparative HPLC with a gradient elution. Redistill: Perform a second distillation under higher vacuum. | | Product Loss / Low Yield | - Thiol oxidation to disulfides.

  • Adsorption to glassware or equipment.
  • Overly stringent purification steps. | Use Antioxidants: Add 0.1% BHT or hydroquinone to solvents [3]. Passivate Glassware: Silanize glassware to reduce adsorption. Optimize Methods: Balance purity and yield. | | Color Darkening | Oxidation and formation of colored polymeric disulfides. | Sparge with Inert Gas: Use nitrogen or argon during all steps [3]. Add Chelating Agents: Add EDTA to sequester metal catalysts that promote oxidation. Use Reducing Agents: Treat with sodium borohydride (NaBH₄) to reduce disulfides back to thiols [5]. | | Inconsistent Analytical Results | - Thiol degradation during analysis.
  • Matrix interference. | Derivatize Samples: Use agents like Ellman's reagent (DTNB) or p-hydroxymercuribenzoate (p-HMB) to stabilize thiols for GC analysis [5] [3]. |

Experimental Workflow for Purification

The following diagram outlines a generalized, logical workflow for the synthesis and purification of this compound, integrating the troubleshooting points above.

Start Start: Reaction Mixture (this compound + Impurities) Step1 Step 1: Quench & Extract Start->Step1 Step2 Step 2: Initial Isolation (e.g., Solvent Removal) Step1->Step2 Step3 Step 3: Purification Step2->Step3 Step4 Step 4: Final Assessment Step3->Step4 Analyze Analyze Purity (GC, HPLC, Physical Constants) Step4->Analyze End End: Pure this compound Troubleshoot Troubleshoot Analyze->Troubleshoot Purity OK? Troubleshoot->Step3 No Troubleshoot->End Yes

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when working with this compound? The single biggest challenge is its susceptibility to oxidation [3]. The thiol (-SH) group is highly reactive and readily oxidizes in air to form disulfides, which degrades purity, alters odor, and causes color darkening. All procedures must be designed to minimize exposure to air.

Q2: My distilled product has a yellow-orange color, but the specifications list this as normal. How can I tell if the color is due to impurity? Compare the intensity of the color. A pale yellow is likely acceptable, but a deep orange or brown suggests significant oxidation [1] [2]. Check the refractive index and specific gravity; if they are outside the specified range, the product requires further purification, potentially using the reducing agent method mentioned in the troubleshooting guide [1].

Q3: Are there any safety precautions specific to handling this compound? While the search results do not provide explicit safety data, thiols in general are known for their strong and often unpleasant odors at high concentrations. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

solvent selection for thiogeraniol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Thiogeraniol Properties & Solvent Selection

Effective solvent selection begins with understanding the solute's physicochemical properties. The data below for this compound provides a foundation for making informed choices.

Table 1: Key Physicochemical Properties of this compound [1]

Property Value Significance for Extraction
Molecular Formula C₁₀H₁₈S Informs molecular weight and structure.
logP (Predicted) 3.75 - 4.17 Indicates high hydrophobicity. Favors non-polar organic solvents over water.
Water Solubility (Predicted) 0.082 g/L Confirms very low solubility in aqueous matrices.
Hydrogen Donor Count 1 (Thiol group) Suggests potential for weak hydrogen bonding.
Class Acyclic monoterpenoid Guides towards solvents known to dissolve terpenes.

To systematically find the best solvent, the Hansen Solubility Parameter (HSP) approach is highly effective. It quantifies a molecule's solubility behavior based on three intermolecular forces [2]:

  • δD (Dispersion forces): Related to non-polar interactions.
  • δP (Polar interactions): Related to permanent dipole-dipole interactions.
  • δH (Hydrogen bonding): Related to hydrogen donor/acceptor interactions.

A solvent will effectively dissolve a solute if its Hansen parameters are close to those of the solute. For a hydrophobic molecule like this compound, you should prioritize solvents with high dispersion parameter (δD) and low hydrogen bonding (δH) [2].

Table 2: Green Solvent Selection Guide for this compound Extraction [3]

Solvent Hansen Parameters (Approx.) EHS Consideration Rationale for this compound
Ethyl Acetate Moderate δD, Low δP & δH More benign; preferred green solvent [3]. Good balance of polarity for solubility and safety.
Ethanol Moderate δD, High δH Benign, green solvent [3]. Polar but miscible with less polar solvents to tune solubility.
n-Heptane High δD, Very Low δP & δH Flammable, aquatic toxic [3]. High dispersion forces match this compound's hydrophobicity.
Cyclopentyl Methyl Ether Data needed A greener alternative to ethers like THF [3]. Promising green option, though performance needs verification.
Toluene High δD, Low δH Suspected reproductive toxin; avoid if possible [3]. Historically effective but replace with greener options.

Experimental Troubleshooting Guide

Q1: My extraction yield of this compound is low. What should I investigate? Low yield is often due to inefficient solute transfer from the matrix to the solvent. Follow this systematic approach:

  • Primary Check: Solvent Selection
    • Action: Verify your solvent's HSPs are a good match for this compound. Refer to Table 2 and consider using a mixture (e.g., Ethanol/n-Heptane) to fine-tune the solubility parameters [2].
    • Why: The highest possible distribution coefficient (K_d) is the primary goal [4].
  • Process Optimization
    • Action: Increase extraction time or use advanced techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) [4].
    • Why: These methods enhance mass transfer and can significantly improve efficiency and reduce solvent use.
  • Matrix Considerations
    • Action: If the source is a complex solid, ensure it is finely ground to increase surface area. Also, consider if the analyte could be bound to matrix components [4].
    • Why: Matrix properties can trap the analyte, hindering complete extraction.

Q2: How can I make my this compound extraction process greener?

  • Action 1: Substitute Hazardous Solvents. Replace solvents like toluene (reprotoxic) or n-hexane (neurotoxic) with safer alternatives from Table 2, such as ethyl acetate or cyclopentyl methyl ether (CPME) [3].
  • Action 2: Minimize Solvent Volume. Use statistical experimental design to optimize conditions, which can reduce solvent consumption while maintaining yield [4].
  • Action 3: Recycle and Recover. Implement solvent recovery systems like distillation to drastically reduce net cumulative energy demand and waste [3].

Q3: My extract contains many co-extracted compounds, interfering with analysis. How can I clean it up?

  • Action: Perform a liquid-liquid extraction wash. After the initial extraction, your this compound is in an organic solvent. Wash this organic layer with a small volume of water or a mild aqueous solution (e.g., sodium bicarbonate to remove acids) to transfer polar impurities into the aqueous phase [4].
  • Principle: This leverages the high hydrophobicity of this compound (logP ~4). It will strongly prefer the organic phase, while more polar contaminants will partition into the water.

Methodology: HSP-Based Solvent Screening

For a rigorous and efficient method development, you can implement a miniaturized HSP screening lab in microtiter plates.

  • Sample Preparation: Weigh equal, small amounts (e.g., 1-5 mg) of pure this compound into multiple vials.
  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of different candidate solvents to each vial. Include a range from non-polar (e.g., heptane) to polar (e.g., ethanol), and consider binary mixtures.
  • Agitation and Equilibration: Agitate the vials for several hours at a constant temperature to reach dissolution equilibrium.
  • Analysis: Visually inspect for clarity, or use a quantitative method like HPLC-UV to determine the concentration of dissolved this compound in each solvent [5]. The solvent yielding the highest concentration is the best fit.

This direct experimental measurement complements the theoretical HSP approach and quickly identifies the most promising solvent system.

Extraction Workflow Diagram

The following diagram outlines a logical, step-by-step workflow for developing and troubleshooting a this compound extraction protocol.

G Start Start: Define Extraction Goal P1 Characterize Analyte (Review Key Properties) Start->P1 P2 Select Candidate Solvents (Based on logP & HSP) P1->P2 P3 Perform Micro-Screening (e.g., in vials) P2->P3 P4 Evaluate Yield & Purity P3->P4 P4->P2 Unacceptable P5 Scale-Up & Optimize (Time, Temp, Volume) P4->P5 Acceptable P6 Final Method P5->P6

References

Technical Support Center: Troubleshooting Monoterpene Thiol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Common Side Reactions & Mechanisms

Monoterpene thiol synthesis is frequently complicated by side reactions that reduce yield and purity. Understanding these mechanisms is essential for developing effective prevention strategies.

Table: Common Side Reactions in Monoterpene Thiol Synthesis

Side Reaction Type Occurrence Conditions Typical Products Formed Impact on Yield
Skeletal Rearrangement Strong Lewis acids (AlCl₃, AlBr₃) with α-pinene, 3-carene [1] [2] Menthane-type thiols instead of pinane-thiols [1] [2] Significant yield reduction; forms complex mixtures
Intramolecular Cyclization Thiols with remaining double bonds (e.g., from limonene) [1] [2] Cyclic sulfides (thiacycles) [1] [2] Consumes primary thiol product
Non-Selective Addition H₂S with alkenes without stereochemical control [1] [2] Multiple regioisomeric thiols [1] [2] Complex mixtures; difficult purification
Over-Oxidation Handling thiol products in air without protection [3] Disulfides [3] Reduces free thiol availability

Troubleshooting Guide: FAQ

Q1: How can I prevent skeletal rearrangements during electrophilic addition to bicyclic terpenes?

Problem: Your synthesis of pinane-thiol from α-pinene yields mainly menthane-type products due to Wagner-Meerwein rearrangement [1] [2].

Solutions:

  • Use softer Lewis acids like EtAlCl₂ instead of AlCl₃ or AlBr₃. EtAlCl₂ promotes anti-addition with H₂S while preserving the pinane skeleton, yielding trans-pinane-2-thiol [1] [2].
  • Consider alternative catalysts for specific terpenes. With camphene, In(OTf)₃ at ≤0°C provides Markovnikov addition while preserving the camphane structure [1] [2].
  • Employ alternative synthetic routes bypassing electrophilic addition entirely, such as the ene reaction with N-sulfinylbenzenesulfonamide [1] [2].
Q2: My thiol products cyclize to form sulfides. How can I prevent this?

Problem: Thiols synthesized from terpenes with multiple double bonds (e.g., limonene) undergo intramolecular cyclization [1] [2].

Solutions:

  • Control reaction time carefully to minimize exposure of thiol products to acidic conditions.
  • Consider selective protection strategies for the thiol group during synthesis if further functionalization of remaining alkenes is needed.
  • Use the ene reaction method with N-sulfinylbenzenesulfonamide, which provides allylic thiols without competing cyclization pathways [1] [2].
Q3: How can I improve low yields from non-selective H₂S addition?

Problem: H₂S addition to terpene alkenes produces multiple regioisomers in low yields [1] [2].

Solutions:

  • Explore alternative nucleophiles: Thioacetic acid photochemically added to sabinene gives higher overall yield after reduction (95% after LiAlH₄ reduction vs. direct H₂S addition) [1] [2].
  • Employ thia-Michael addition to α,β-unsaturated carbonyl compounds derived from terpenes, though this requires harsh conditions to convert sulfide to thiol [1].
  • Utilize the ene reaction strategy which occurs with high stereo- and regioselectivity for various terpenes (α-pinene, β-pinene, carenes, α-thujene) [1] [2].
Q4: How can I achieve better stereoselective control in thiol synthesis?

Problem: Reactions lack stereochemical control, producing racemic or diastereomeric mixtures.

Solutions:

  • Optimize catalyst and conditions: The choice of Lewis acid dramatically affects stereochemical outcome. Softer Lewis acids like EtAlCl₂ provide stereoselective anti-addition [1] [2].
  • Use chiral terpene precursors and select conditions that preserve stereochemistry, such as the ene reaction which proceeds with stereoselectivity [1] [2].
  • For myrtenal-based hydroxythiols, use thioacetic acid addition followed by LiAlH₄ reduction for high stereoselectivity (de >99%) [2].
Q5: What is the best way to handle and characterize monoterpene thiol products?

Problem: Thiols are sensitive to oxidation and have strong odors, making handling and analysis challenging.

Solutions:

  • Prevent oxidation by working under inert atmosphere (N₂ or Ar) and adding antioxidant stabilizers when necessary.
  • Store products at low temperatures in sealed containers.
  • For odor control, use bleach (NaOCl) solutions to clean glassware, which oxidizes thiols to odorless sulfoxides [3].
  • Characterization considerations: Thiols have lower boiling points than analogous alcohols due to weaker hydrogen bonding [3].

Detailed Experimental Protocols

Protocol 1: Optimized Electrophilic Addition with Minimal Rearrangement

Title: Synthesis of trans-pinane-2-thiol from α-pinene with EtAlCl₂ [1] [2]

Reagents:

  • α-Pinene (1 equiv)
  • H₂S gas (handled in appropriate gas apparatus)
  • EtAlCl₂ in suitable solvent (e.g., dichloromethane)
  • Inert atmosphere equipment (N₂ or Ar)

Procedure:

  • Place α-pinene and solvent in a flame-dried flask under inert atmosphere.
  • Cool the reaction mixture to 0°C.
  • Slowly add EtAlCl₂ (1.1 equiv) via syringe.
  • Bubble H₂S gas through the solution slowly for 2-4 hours.
  • Monitor by TLC or GC-MS for reaction completion.
  • Quench carefully with ice-cold water.
  • Extract with organic solvent, dry over Na₂SO₄, and concentrate.
  • Purify by flash chromatography or distillation.

Key Tips:

  • Strict temperature control prevents rearrangement
  • Anhydrous conditions are essential
  • Use proper ventilation due to H₂S toxicity and thiol odor
Protocol 2: Alternative Ene Reaction Route to Allylic Thiols

Title: Synthesis of terpene allylic thiols via ene reaction with N-sulfinylbenzenesulfonamide [1] [2]

Reagents:

  • Terpene substrate (α-pinene, β-pinene, carenes, or α-thujene)
  • N-sulfinylbenzenesulfonamide (1.2 equiv)
  • LiAlH₄ (2 equiv)
  • Anhydrous ethereal solvents

Procedure:

  • Heat terpene with N-sulfinylbenzenesulfonamide in inert solvent at 60-80°C for 4-8 hours.
  • Monitor reaction progress by TLC.
  • Cool and concentrate the adduct.
  • Redissolve in dry Et₂O under inert atmosphere.
  • Add LiAlH₄ portionwise at 0°C.
  • Stir for 2 hours after addition.
  • Quench carefully with wet Et₂O followed by dilute acid.
  • Extract, dry, and purify the allylic thiol product.

Advantages:

  • High stereo- and regioselectivity
  • No skeletal rearrangements
  • Broad terpene substrate scope

Workflow & Pathway Visualizations

Synthesis Planning Workflow

architecture Start Start: Identify Target Thiol A1 Bicyclic Terpene? Start->A1 A2 Acid-Sensitive Structure? A1->A2 Yes M1 Method 1: Ene Reaction A1->M1 No A3 Multiple Double Bonds? A2->A3 No M2 Method 2: Soft Lewis Acid (EtAlCl₂) A2->M2 Yes M3 Method 3: Thioacetic Acid Addition A3->M3 Yes M4 Avoid: Strong Lewis Acids (AlCl₃, AlBr₃) A3->M4 No M4->M2

Experimental Optimization Workflow

workflow S1 Assess Terpene Structure S2 Select Method Based on Sensitivity S1->S2 P1 Check for bicyclic structures prone to rearrangement S1->P1 S3 Optimize Catalyst & Conditions S2->S3 P2 Ene reaction for sensitive systems; Soft Lewis acids for others S2->P2 S4 Execute Reaction Under Controlled Conditions S3->S4 P3 Control temperature, concentration, and addition rate S3->P3 S5 Purify & Characterize Product S4->S5 P4 Inert atmosphere, moisture-free, proper quenching S4->P4 P5 Chromatography or distillation; NMR & GC-MS for purity assessment S5->P5

Key Technical Takeaways

  • Catalyst selection is critical: Softer Lewis acids (EtAlCl₂) preserve terpene skeletons while strong acids (AlCl₃) cause rearrangements [1] [2]
  • Alternative routes exist: Ene reactions with N-sulfinylbenzenesulfonamide provide stereoselective access to allylic thiols without rearrangement issues [1] [2]
  • Thiol handling requires care: Proper inert atmosphere management prevents oxidation to disulfides [3]
  • Method matching to substrate: Structure-dependent strategy selection optimizes yield and selectivity while minimizing side reactions

References

encapsulation techniques for thiogeraniol protection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: Why is encapsulation necessary for compounds like thiogeraniol? Free essential oils and volatile active compounds face several challenges that limit their application [1]:

    • Low Stability: They are highly susceptible to degradation from oxygen, light, and heat, leading to evaporation and oxidation that compromise their quality and functionality [1].
    • Poor Water Solubility: Their hydrophobic nature limits effectiveness in aqueous-based matrices, often requiring unacceptably high concentrations that can alter the product's organoleptic properties [1].
    • Undesirable Interactions: In complex systems (e.g., food, cosmetics), they can interact with other components like fats and proteins, reducing their efficacy [1].
  • FAQ 2: What are the primary goals when designing an encapsulation system? The encapsulation process aims to [2] [1]:

    • Protect the core material from external environmental conditions.
    • Control the release of the active ingredient.
    • Enhance stability and shelf-life.
    • Mask unpleasant odors or flavors.
    • Improve handling and solubility of the active compound.

Encapsulation Techniques & Protocols

Here are detailed methodologies for two common encapsulation techniques suitable for protecting a volatile compound like this compound.

Method 1: Solvent Evaporation for Microcapsules

This method is well-suited for creating ethyl cellulose microcapsules, forming a protective polymer shell around the oil [2].

  • Workflow Diagram

    G A Prepare Organic Phase C Form Emulsion A->C B Prepare Aqueous Phase B->C D Extract Solvent C->D E Collect Microcapsules D->E

  • Detailed Protocol [2]

    • Prepare Organic Phase: Dissolve 0.6 g of ethyl cellulose (EC) and your core material (e.g., 0.20 g of this compound) in 15 mL of ethyl acetate (EA).
    • Prepare Aqueous Phase: Dissolve 1 g of sodium dodecyl sulphate (SDS) emulsifier in 100 mL of distilled water. Saturate this solution with 10 mL of ethyl acetate and adjust the pH to 3 using citric acid to prevent hydrolysis.
    • Form Emulsion: While stirring the aqueous phase on a magnetic stirrer, gradually add the organic phase to form an emulsion.
    • Extract Solvent: Add an excess amount of water (e.g., 200 mL) to the emulsion while stirring to initiate the extraction of the organic solvent from the droplets. Continue mixing for about 10 minutes.
    • Collect Microcapsules: Recover the formed microcapsules by centrifugation (e.g., 2000 rpm for 5 minutes), followed by filtration to remove residual solvent.
Method 2: Matrix Sputtering for Thiolate-Stabilized Nanoparticles

This physical approach is excellent for creating stable, fluorescent gold nanoparticles stabilized by thiolate ligands, which could be adapted for coordinating with this compound [3].

  • Workflow Diagram

    G A Prepare Liquid Matrix B Load into Sputtering System A->B C Sputter Gold Target B->C D Purify Nanoparticles C->D

  • Detailed Protocol [3]

    • Prepare Liquid Matrix: Use a low vapor pressure liquid like poly(ethylene glycol) (PEG). Dissolve a thiolate stabilizer (e.g., 11-mercaptoundecanoic acid, MUA) into the dried PEG. The concentration of the thiolate is a key parameter for controlling the final size of the nanoparticles.
    • Load into Sputtering System: Place the liquid matrix in a petri dish within a magnetron-sputtering apparatus. The system should be equipped with a stirring bar.
    • Sputter Gold Target: Sputter a gold target with a current of 20 mA under an argon atmosphere (pressure of 2.0 Pa) for a set duration (e.g., 20 minutes). Stir the liquid matrix during the process (e.g., at 100 rpm) to ensure uniformity.
    • Purify Nanoparticles: The obtained nanoparticles can be purified by dissolving them in dimethyl sulfoxide (DMSO) and then re-precipitating in solvents like chloroform and ethanol. Further fractionation by size-exclusion chromatography (SEC) can be used to isolate specific size distributions.

Comparison of Encapsulation Methods

The table below summarizes key characteristics of different encapsulation systems to help you select an appropriate method.

Method Carrier Material Typical Particle Size Key Advantages
Solvent Evaporation [2] Ethyl Cellulose Microscale (1-1000 μm) Spherical particles; controlled release; good for hydrophobic actives.
Matrix Sputtering [3] Thiolate ligands on Gold Nanoscale (1.6 - 7.4 nm) Precise size control; no chemical reductants; unique optical properties.
Spray Drying [1] Gum Arabic, Proteins, Starch Microscale Rapid, continuous process; good for industrial scale-up.
Cyclodextrin Complexation [4] β-cyclodextrin, HP-β-CD Molecular Scale Enhances water solubility and stability of guest molecules.

Troubleshooting Common Experimental Issues

  • Problem: Low Encapsulation Efficiency

    • Solution: Optimize the mass ratio of your core (this compound) to wall material (e.g., ethyl cellulose). A systematic study using different masses can identify the optimal ratio for maximum utilization [2]. Ensure your emulsion is stable by using an appropriate emulsifier and stirring speed.
  • Problem: Microcapsules Are Not Forming or Are Unstable

    • Solution: Check the solubility parameters of your polymer and solvent. The solvent must be partially miscible with water to allow for extraction. Verify that the pH of the aqueous phase is properly adjusted to prevent premature polymer hydrolysis [2].
  • Problem: Inconsistent Nanoparticle Size (Sputtering Method)

    • Solution: The concentration of the thiolate stabilizer (e.g., MUA) in the liquid matrix is critical for controlling nanoparticle size [3]. Ensure the liquid matrix is thoroughly degassed and dried before sputtering to prevent bubbles. Consistent stirring during the process is also vital for uniform particle formation.

References

Troubleshooting Regioselectivity in Terpene Thiol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent challenges and their solutions across different synthesis methods.

Synthesis Method Common Problem Root Cause Proven Solution Key References
Electrophilic Addition of H₂S to Alkenes [1] Low regioselectivity; skeletal rearrangements (e.g., with α-pinene, limonene, 3-carene). Use of strong Lewis acids (e.g., AlCl₃, AlBr₃) promotes carbocation formation and Wagner-Meerwein rearrangements [1]. Use a softer Lewis acid like EtAlCl₂. For α-pinene, this yields trans-pinane-2-thiol with high stereoselectivity via anti-addition [1]. [1]
Ene Reaction with N-Sulfinylbenzenesulfonamide [1] General method for creating allylic thiols. N/A (This is a synthetic strategy, not a problem). Reaction with terpenes (α/β-pinene, carenes, α-thujene) is stereo- and regioselective, giving allylic sulfonamide adducts. Subsequent reduction with LiAlH₄ provides allyl thiols [1]. [1]
Nucleophilic Ring Opening of Epoxides [2] Low conversion or regioselectivity in ring-opening. The cyclic carbonate can be insufficiently activated for nucleophilic attack by the amine [2]. Employ thiourea organocatalysts (e.g., with 3,5-bis(trifluoromethyl) phenyl groups). They activate carbonates via hydrogen bonding, significantly boosting yield and selectivity [2]. [2]

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-Pinane-2-thiol via Electrophilic Addition [1]

This protocol minimizes rearrangement by using a controlled Lewis acid.

  • Objective: Stereoselective synthesis of trans-pinane-2-thiol from α-pinene.
  • Materials: α-Pinene, Hydrogen sulfide (H₂S), Diethylaluminum chloride (EtAlCl₂), Anhydrous solvent (e.g., dichloromethane or pentane), Inert atmosphere (N₂ or Ar) setup.
  • Hazard Note: H₂S is highly toxic and flammable. Reactions must be conducted in a well-ventilated fume hood with proper gas scrubbing equipment.
  • Procedure:
    • Charge the reaction vessel with α-pinene dissolved in an anhydrous solvent under an inert atmosphere.
    • Cool the mixture to 0°C.
    • Slowly add the Lewis acid catalyst, EtAlCl₂.
    • Carefully bubble a stream of H₂S gas through the stirred, cooled solution.
    • Monitor the reaction by TLC or GC-MS.
    • Upon completion, carefully quench the reaction with a chilled aqueous solution (e.g., saturated ammonium chloride).
    • Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    • Purify the crude product via distillation or flash chromatography to obtain trans-pinane-2-thiol.
Protocol 2: Thiourea-Catalyzed Ring-Opening of Terpene Carbonates [2]

This method is excellent for introducing a thiol via a urethane-containing intermediate.

  • Objective: Catalytic, regioselective ring-opening of a terpene-derived cyclic carbonate with an amine.
  • Materials: Terpene cyclic carbonate (e.g., limonene monocarbonate), Nucleophile (e.g., Allylamine), Thiourea catalyst (e.g., 3,5-bis(trifluoromethyl)phenyl-based thiourea), Solvent (optional; can be run neat).
  • Procedure:
    • Combine the cyclic carbonate and the thiourea catalyst (typically 0.5-5 mol%) in a vial.
    • Add the amine nucleophile (often 1-2 equivalents).
    • Stir the reaction mixture at the specified temperature (e.g., 40-80°C).
    • Monitor reaction progress by TLC, NMR, or GC-FID.
    • After completion, the product can often be used directly. If necessary, purify by flash chromatography to isolate the urethane-thiol product.

Regioselectivity Decision Workflow

This diagram outlines a logical approach to selecting the right synthesis strategy based on your starting material and desired product, integrating the troubleshooting information above.

Key Technical Takeaways

  • Catalyst Choice is Critical: The switch from a strong Lewis acid (AlCl₃) to a softer one (EtAlCl₂) is a decisive factor in controlling carbocation rearrangements during H₂S addition to bicyclic terpenes [1].
  • Embrace Organocatalysis: Thiourea derivatives are highly effective and more sustainable catalysts for the ring-opening of terpene epoxides/carbonates, offering a powerful alternative to metal-based catalysts [2].
  • Strategy for Allylic Thiols: The ene reaction using N-sulfinylbenzenesulfonamide provides a reliable, regiocontrolled path to valuable terpene-derived allylic thiols [1].

References

Analytical Methods for Monoterpene Thiol Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core techniques, their applications, and specific challenges as referenced in the literature.

Method Principle Key Applications Reported Challenges
GC×GC–HRTOF-MS [1] Comprehensive 2D separation for complex volatile mixtures. Analysis of essential oils; separating terpenes, esters, alcohols, and sulfur compounds. Requires sophisticated instrumentation and data processing software; method development can be complex.
UHPLC-MS [2] High-resolution separation with mass spectrometric detection. Quantifying total thiol concentrations in environmental samples at low (nM) levels. Analyte stability (e.g., derivatizing agent degradation); requires optimization of reaction time and mobile phase.
Derivatization + Fluorescence/UV [3] Use of thiol-specific labeling reagents (e.g., qBBr) for detection. Determining thiol concentrations in various samples. Background interference in complex matrices (e.g., from dissolved organic matter) affects sensitivity and specificity.
HPLC (UV/Vis/Fluorescence) [3] Chromatographic separation with common detectors. Analysis of thiols and other antioxidants in biological fluids and feed additives. May lack the specificity and sensitivity of mass spectrometry; potential for co-elution interfering with analysis.

Troubleshooting Common Experimental Issues

Here are answers to specific technical problems you might encounter.

Question: My thiol derivatization reaction with qBBr seems inefficient, and I'm getting a high background. How can I improve this?

  • Potential Cause: The derivatizing agent, qBBr, is unstable and can degrade or undergo side reactions, competing with the intended thiol-binding reaction [2].
  • Solution:
    • Optimize Reaction Time: Balance the time needed for the qBBr-thiol reaction to go to completion with the need to minimize qBBr degradation.
    • Use a Paired Approach: To correct for degradation, always analyze a thiol-free qBBr standard alongside your thiol-bearing sample under identical conditions. The decrease in the MS signal of unbound qBBr in the sample, compared to the standard, provides a more accurate thiol measurement [2].
    • Buffer Selection: Be aware that phosphate-buffered solutions can cause qBBr to separate into two species. Using a different buffer like HEPES may be necessary [2].

Question: I am analyzing a complex natural sample (like an essential oil) for trace-level thiols, but my 1D GC-MS results show too many co-eluting peaks. What are my options?

  • Potential Cause: The sample matrix is too complex for a one-dimensional separation, leading to overlapping compounds that mask the target thiols [1].
  • Solution:
    • Employ GC×GC–HRTOF-MS: This technique provides a much higher separation space (peak capacity). Compounds that co-elute in the first dimension are separated in a second dimension with a different stationary phase [1].
    • Leverage Data Analysis Tools: Use tile-based Fisher ratio analysis or similar chemometric software to efficiently pinpoint features (compounds) that are statistically different between sample classes, making it easier to identify discriminatory thiols amidst thousands of detected features [1].

Question: How can I improve the sensitivity and specificity of my thiol analysis when using HPLC?

  • Potential Cause: Spectrophotometric detection (UV/Vis) alone may not be sufficiently sensitive or specific for trace-level thiols in a complex background [3].
  • Solution:
    • Couple HPLC to Mass Spectrometry (MS): MS detection provides superior sensitivity and selectivity by detecting analytes based on their mass-to-charge ratio, which helps confirm the identity of your target thiol and minimize false positives from co-eluting compounds [3].
    • Use Derivatization: Even with MS, derivatization with a thiol-specific reagent can enhance detection by improving ionization efficiency or allowing for detection in a less noisy mass range [2].

Experimental Protocol: Determining Total Thiols by UHPLC-MS

This protocol is adapted from a method for quantifying total reactive thiol binding sites in environmental samples using UHPLC-MS [2].

1. Sample Preparation:

  • Prepare fresh stock solutions of your monoterpene thiol standard and the derivatizing agent (qBBr) in a suitable buffer (e.g., HEPES or Phosphate Buffer with NaNO₃).
  • React a known concentration of your thiol sample with a known concentration of qBBr. Run a thiol-free qBBr standard in parallel.

2. Derivatization Reaction:

  • Allow the qBBr-thiol reaction to proceed for a carefully optimized time at room temperature.
  • Stop the reaction by diluting the mixture with the UHPLC mobile phase.

3. UHPLC-MS Analysis:

  • Chromatography:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Gradient elution with water-acetic acid (99.8:0.2, v/v) and acetonitrile.
    • Flow Rate: 1 mL/min.
  • Detection:
    • Mass Spectrometer: Operate in the selected ion monitoring (SIM) mode to track the ion of the unbound qBBr.
    • Compare the peak area of unbound qBBr in your sample to the peak area in the thiol-free standard. The difference corresponds to the amount of qBBr that reacted with thiols, allowing for quantification.

Method Selection & Troubleshooting Workflow

This decision chart can help users select and troubleshoot their analytical approach.

Start Start: Goal is to detect/quantify thiogeraniol SampleType What is your sample type? Start->SampleType ComplexVolatile ComplexVolatile SampleType->ComplexVolatile Complex volatile mixture (e.g., essential oil) LiquidMatrix LiquidMatrix SampleType->LiquidMatrix Liquid with complex matrix (e.g., biological, environmental) GC_GC_MS GC×GC–HRTOF-MS ComplexVolatile->GC_GC_MS Recommended path UHPLC_MS Derivatization + UHPLC-MS LiquidMatrix->UHPLC_MS For high sensitivity/specificity HPLC_UV HPLC with UV/Vis/Fluorescence LiquidMatrix->HPLC_UV For routine analysis Issue1 Issue: Co-elution, low sensitivity? GC_GC_MS->Issue1 Sol1 Use chemometrics (e.g., F-ratio) and high-resolution MS Issue1->Sol1 Yes End Proceed with analysis Issue1->End No Sol1->End Issue2 Issue: Low derivatization yield or high background? UHPLC_MS->Issue2 Sol2 Optimize reaction time, use paired standard, change buffer Issue2->Sol2 Yes Issue2->End No Sol2->End Issue3 Issue: Poor sensitivity or specificity? HPLC_UV->Issue3 Sol3 Switch to HPLC-MS or implement derivatization Issue3->Sol3 Yes Issue3->End No Sol3->End

Key Technical Notes for Researchers

  • Analyte Instability: Thiols are highly reactive and prone to oxidation. Always use fresh stock solutions, consider inert atmospheres during preparation, and use stabilizing agents where possible [3].
  • Sample Preparation is Critical: The extraction and clean-up process must be tailored to your specific sample matrix (e.g., greasy feed, biological fluid) to avoid interferences and ensure the active substance is properly liberated into solution [4].
  • Method Validation: For quantitative work, especially in regulated environments, method validation is essential. Key parameters to establish include the limit of quantification (LOQ), linearity, repeatability, recovery, and measurement uncertainty [4].

References

Understanding Isomerization Risks in Thiogeraniol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The core of the problem lies in the geraniol backbone, which is prone to rearrangement under acidic conditions or in the presence of certain Lewis acid catalysts [1] [2]. Isomerization can occur in the initial geraniol structure before thiol introduction or during the thiolation step itself if the conditions are not carefully controlled.

The synthesis of thiogeraniol and similar monoterpene thiols often involves reactive intermediates and catalysts that can inadvertently cause rearrangements [3] [2]. For instance, a common challenge is the Wagner-Meerwein rearrangement in bicyclic systems like pinene when using strong Lewis acids [2].

Troubleshooting Guide: Preventing Isomerization

The table below outlines common issues and verified solutions to prevent isomerization during synthesis.

Problem & Symptoms Root Cause Verified Solution Key References
Skeletal rearrangement (e.g., geraniol to linalool or other isomers); Unwanted by-products detected. Use of strong Lewis acids (e.g., AlCl₃, BF₃) or protic acids during synthesis [2]. Use milder reagents and protective group strategies. For geraniol, avoid acid-catalyzed steps. For the key thiol introduction, use the halogenation-thiourea route (see protocol below) [3]. [3] [2]
Low yield of this compound with complex mixture of products. Non-selective reaction conditions and harsh catalysts promoting side reactions like cyclization and isomerization [2]. Employ selective methods like the ene reaction with N-sulfinylbenzenesulfonamide or thia-Michael addition of thioacids [2]. [2]
Instability of the final product or intermediate. The thiol group is reactive and may catalyze decomposition or further reactions over time. After synthesis, purify and store the product appropriately, potentially under an inert atmosphere and at low temperatures [3]. [3]

Experimental Protocol: Isomerization-Minimized Synthesis

The following method, adapted from the patent CN101538233B, provides a direct route to this compound while minimizing conditions that lead to isomerization [3].

Title: A Two-Step Preparation Method for this compound via Halogenation and Thiourea Substitution

Principle: This method avoids direct acid-catalyzed addition of H₂S. It involves converting geraniol to a geranyl chloride intermediate, followed by nucleophilic displacement with thiourea to form the thiol.

Step-by-Step Procedure:

  • Synthesis of Geranyl Chloride:

    • In a dried, three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine geraniol (1 mol), triphenylphosphine (1.2 mol), and carbon tetrachloride (500 mL) as the solvent [3].
    • Heat the mixture to reflux (75°C) with stirring for about 2 hours [3].
    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the triphenylphosphine oxide precipitate by filtration.
    • The filtrate containing geranyl chloride is concentrated by rotary evaporation under reduced pressure. The crude product can be purified by distillation under vacuum if necessary.
  • Synthesis of this compound:

    • Dissolve the obtained geranyl chloride (1 mol) and thiourea (1.5 mol) in absolute ethanol (300 mL) in a reaction flask [3].
    • Heat the solution to reflux (78°C) with stirring for 4-5 hours [3].
    • After the reaction, cool the mixture to 10°C or below in an ice bath. Carefully acidify with dilute hydrochloric acid (e.g., 10% solution) to a pH of 2-3, which will hydrolyze the isothiouronium salt and release the thiol [3].
    • Extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the organic phase with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate [3].
    • Remove the solvent by rotary evaporation to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography [3].

Critical Control Points:

  • Strict Temperature Control: Adhere to recommended temperatures to avoid thermal rearrangement [3].
  • Inert Atmosphere: Conduct reactions, especially the work-up and purification of the final thiol, under a nitrogen or argon atmosphere to prevent oxidation of the thiol group to disulfides [3] [4].
  • Solvent Drying: Use absolute ethanol and anhydrous solvents to prevent traces of water that could lead to hydrolysis or acid formation [3].

FAQ on Isomerization Prevention

Q: What are the primary analytical techniques to monitor isomerization during synthesis? A: Thin-Layer Chromatography (TLC) is a quick method to monitor reaction progress and spot the formation of by-products. For precise identification and quantification of isomers, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential [5].

Q: Can I use geraniol derived from linalool for this synthesis? A: You must exercise caution. Geraniol is often produced industrially via the isomerization of linalool, a process catalyzed by vanadium complexes [1]. If your starting material contains residual linalool or isomerization catalysts, it could compromise your synthesis. It is critical to source high-purity geraniol and verify its isomeric purity by GC or NMR before use.

Q: The reaction work-up calls for acidification. Won't this cause isomerization? A: This is a valid concern. The acidification in the protocol is performed at a low temperature (≤10°C) and is a brief, quenching step to liberate the thiol. Under these controlled, mild acidic conditions, the risk of isomerization is significantly minimized compared to carrying out a full synthetic step under strong or warm acidic conditions [3].

Experimental Workflow and Isomerization Pathways

The diagrams below summarize the recommended process and a key side reaction to avoid.

Start Start: High-Purity Geraniol Step1 Halogenation Step Reagent: PPh₃, CCl₄ Condition: Reflux at 75°C Start->Step1 Step2 Form Geranyl Chloride (Key Intermediate) Step1->Step2 Step3 Nucleophilic Substitution Reagent: Thiourea, EtOH Condition: Reflux at 78°C Step2->Step3 Step4 Work-up & Isolation Acidify at ≤10°C, Extract, Dry Step3->Step4 End Final Product: Pure this compound Step4->End

Diagram 1: Isomerization-Minimized Workflow for this compound Synthesis.

Geraniol Geraniol (Desired Starting Material) AcidCatalyst Strong Lewis Acid (e.g., AlCl₃, BF₃) Geraniol->AcidCatalyst Avoid in thiolation step RearrangedCation Carbocation Intermediate (Prone to Skeletal Rearrangement) AcidCatalyst->RearrangedCation ByProducts Mixture of By-products (e.g., Linalool, Cyclic Sulfides) RearrangedCation->ByProducts

Diagram 2: Undesired Isomerization Pathway Triggered by Strong Acids.

References

thiogeraniol vs other monoterpene thiols antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of Related Compounds

While data on thiogeraniol is unavailable, research on its parent compound, geraniol, and other thiol-modified monoterpenes provides useful context. The table below summarizes the available quantitative data.

Compound Name Class Test Organisms Antimicrobial Activity (MIC*) Key Findings
Geraniol [1] Monoterpene alcohol Various Candida spp. 1.25 - 5 mM/mL Effective antibiofilm activity; downregulated fungal virulence factors (PLB, SAP) and host pro-inflammatory cytokines.
Linalool [1] Monoterpene alcohol Various Candida spp. 25 - 100 mM/mL Higher MICs and lower antibiofilm efficacy compared to geraniol.
Citronellal [1] Monoterpene aldehyde Various Candida spp. 100 - 200 mM/mL Showed the least activity among the tested monoterpenes, with no significant antibiofilm activity.
Thio-modified Monoterpenes (e.g., from pinane, menthane) [2] Monoterpene thiols Pathogenic fungi (e.g., Candida albicans, mycelial fungi) Specific MIC values not provided Demonstrated a broad spectrum of antifungal activity; activity often enhanced compared to their non-sulfur counterparts.

*MIC: Minimal Inhibitory Concentration

The evidence suggests that introducing sulfur into monoterpene structures is a promising strategy for enhancing antimicrobial properties [2]. This makes this compound a compelling candidate for further investigation.

Standard Experimental Protocols for Assessment

To objectively compare antimicrobial performance, researchers typically use a set of standardized protocols. The flowchart below outlines a general workflow for high-throughput screening of antimicrobial compounds.

cluster_1 1. Assay Development & Validation cluster_2 2. High-Throughput Primary Screening cluster_3 3. Secondary Assays & MIC Determination cluster_4 4. Mechanism & Virulence Studies A 1. Assay Development & Validation B 2. High-Throughput Primary Screening A->B A1 Calculate Z' factor to assess assay robustness and reliability C 3. Secondary Assays & MIC Determination B->C B1 Screen compound library against bacterial/fungal strains D 4. Mechanism & Virulence Studies C->D C1 Perform dose-response curves for confirmed 'hit' compounds D1 Time-kill kinetic assays to determine bactericidal effects A2 Z' ≥ 0.5 is considered robust for screening B2 Use optical density (OD) to measure growth inhibition C2 Determine Minimum Inhibitory Concentration (MIC) values D2 Biofilm formation assays D3 Host cell adherence studies D4 Membrane permeability tests

The key methodologies referenced in the flowchart include [3] [1] [4]:

  • MIC/MFC Determination: The standard broth microdilution method is used to find the lowest concentration that inhibits growth (MIC) or kills the microorganism (MFC).
  • Biofilm Assays: Biofilms are grown and treated with the compound; efficacy is measured by counting colony-forming units (CFU) normalized to biofilm dry weight.
  • Time-Kill Kinetics: Bacteria are exposed to the compound at different multiples of the MIC, and viable cells are counted over 24 hours to determine if the effect is bactericidal.
  • Cytotoxicity Assays: Compounds are tested on human cell lines (e.g., THP-1 monocytes) using a fluorometric method to determine selective toxicity.

Interpretation and Research Perspectives

Based on the available information, here are some key considerations for your research:

  • The Sulfur Advantage: The enhanced activity of thiol-modified monoterpenes suggests that This compound is likely to have potent antimicrobial properties, potentially superior to geraniol [2].
  • Mechanistic Insights: Beyond direct growth inhibition, evaluate effects on biofilm formation and virulence factors (e.g., fungal enzymes like SAP and PLB), as geraniol shows activity in these areas [1].
  • Cytotoxicity is Crucial: Always pair antimicrobial efficacy studies with cytotoxicity tests on relevant human cell lines to determine a compound's selectivity index and safety window [1].

References

comparison of thiogeraniol synthesis methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Patent Method for Thiogeraniol Synthesis

The preparation method detailed in Chinese patent CN101538233B involves a two-step process starting from geraniol [1] [2]. The key reaction steps and conditions are summarized in the table below.

Step Process Key Reagents & Conditions Yield
1 Halogenation of Geraniol Geraniol, Triphenylphosphine, Halogenating agent (e.g., CCl4, CBr4), Solvent (e.g., n-Hexane), Reflux (~80°C), 2-3 hours Information not specified in available excerpts
2 Conversion to this compound Geranyl halide, Thiourea, Solvent (e.g., Ethanol), Reflux (~80°C), 3-4 hours; followed by alkaline hydrolysis (e.g., KOH) and acid neutralization Information not specified in available excerpts

The patent reports that this method offers advantages such as short reaction time, high purity of the final product, and a simple purification process [1].

Detailed Experimental Protocol

For researchers seeking to replicate the patent method, here is a more detailed workflow based on the information available.

  • Step 1: Synthesis of Geranyl Chloride

    • Reaction Setup: Add geraniol (1 mole) and triphenylphosphine (1-1.2 moles) into a reaction flask with an organic solvent like n-hexane [1] [2].
    • Halogenation: Under stirring, add carbon tetrachloride (CCl4, 1-1.5 moles) dropwise. Heat the mixture to reflux at its boiling point (e.g., ~80°C for n-hexane) for 2-3 hours [1] [2].
    • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the triphenylphosphine oxide precipitate. The filtrate containing geranyl chloride is then concentrated by rotary evaporation to remove the solvent [1] [2].
  • Step 2: Synthesis of this compound

    • Thiolation: Dissolve the obtained geranyl chloride and thiourea (1-1.2 moles) in a solvent like absolute ethanol. Heat the mixture to reflux (e.g., ~80°C for ethanol) for 3-4 hours [1] [2].
    • Hydrolysis & Neutralization: After the reaction, cool the mixture. Add an aqueous alkali solution (e.g., potassium hydroxide) to hydrolyze the isothiouronium salt. Then, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to neutralize the base and liberate the free thiol [1] [2].
    • Extraction and Purification: Extract the this compound using an organic solvent (e.g., diethyl ether). Wash the organic phase with water and dry it over anhydrous sodium sulfate. After filtering, concentrate the solution by rotary evaporation to obtain the crude this compound, which may be further purified [1] [2].

Reaction Pathway Diagram

The synthesis path described in the patent can be visualized as follows:

G Geraniol Geraniol Intermediate Geranyl Halide (Intermediate) Geraniol->Intermediate Halogenation Reflux, 2-3h TPPh3 Triphenylphosphine (TPPh3) TPPh3->Intermediate Halogen Halogenating Agent (e.g., CCl₄) Halogen->Intermediate Hydrolysis 1. Alkaline Hydrolysis 2. Acid Neutralization Intermediate->Hydrolysis Nucleophilic Substitution Reflux, 3-4h Thiourea Thiourea Thiourea->Hydrolysis This compound This compound Hydrolysis->this compound

Suggestions for Further Research

The available information is limited to a single patent. For a comprehensive comparison, I suggest you:

  • Consult Specialized Databases: Search in-depth chemical databases like SciFinder or Reaxys, which often contain more synthesis methods and comparative data.
  • Review Scientific Journals: Look for articles in journals dedicated to synthetic or fragrance chemistry that might benchmark different routes, including metrics like overall yield, cost, and environmental impact.
  • Explore Alternative Routes: Investigate other potential synthetic pathways, such as the thia-Michael addition of thioacids to myrtenal or the ene reaction of monoterpenes with compounds like N-sulfinylbenzenesulfonamide, which are mentioned in the context of synthesizing other monoterpene thiols [3].

References

thiogeraniol antioxidant activity compared to glutathione

Author: Smolecule Technical Support Team. Date: February 2026

Glutathione: Mechanisms and Measurement

Glutathione (GSH) is a major intracellular antioxidant, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) with a thiol (-SH) group that confers its redox activity [1] [2]. Its antioxidant function operates on several levels:

  • Direct Free Radical Scavenging: GSH directly quenches reactive oxygen species like hydroxyl radicals and protects biomolecules from oxidative damage [2].
  • Enzymatic Defense Cofactor: It serves as an essential co-substrate for enzymes like Glutathione Peroxidase (GPx), which reduces hydrogen peroxide and lipid peroxides to water and alcohols. This reaction oxidizes GSH to its disulfide form (GSSG). GSSG is then recycled back to GSH by Glutathione Reductase (GR), using NADPH as an electron donor [2].
  • Cellular Redox Buffer: The GSH/GSSG couple is the major cellular redox buffer. The high ratio of GSH to GSSG (often >98% GSH in healthy cells) maintains a reducing intracellular environment, crucial for redox signaling and protein function [1] [2].
  • Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to electrophilic toxins and xenobiotics, marking them for excretion [2].

The following diagram illustrates the core antioxidant cycle of glutathione and its integration with cellular metabolism:

GSH_Cycle ROS Reactive Oxygen Species (e.g., H₂O₂, Lipid Peroxides) GSH Reduced Glutathione (GSH) ROS->GSH Reduction by Glutathione Peroxidase (GPx) GSH->ROS GSSG Oxidized Glutathione (GSSG) GSH->GSSG  Oxidized GSSG->GSH  Reduction by Glutathione Reductase (GR) NADPH NADPH NADPH->GSSG NADP NADP⁺ NADPH->NADP Electron Donor

Diagram: Glutathione Antioxidant Cycle. This shows the core cycle where glutathione neutralizes oxidants and is regenerated, supported by NADPH from metabolic pathways.

Key Analytical Methods for Antioxidant Assessment

To objectively compare antioxidants like thiogeraniol and glutathione, researchers rely on specific analytical techniques. The table below summarizes common methods used for glutathione, which can be applied to any antioxidant compound [1].

Table 1: Common Analytical Methods for Assessing Antioxidants like Glutathione

Method Principle Key Experimental Protocol Notes
Spectrophotometry Measures color change from reactions between antioxidants and specific dyes (e.g., DTNB). Simple but can lack specificity. Often uses enzymatic recycling assays with GR and DTNB to amplify signal for low-concentration analytes [1].
Chromatography (HPLC/UPLC) Separates complex mixture components (e.g., GSH from GSSG) before detection. High separation power. Protocol involves: 1. Sample Prep: Deproteinization (e.g., with metaphosphoric acid), stabilization of thiols. 2. Separation: Reverse-phase or hydrophilic interaction chromatography. 3. Detection: UV, fluorescence, or electrochemical detection [1] [3].
Mass Spectrometry (MS) Identifies and quantifies compounds based on mass-to-charge ratio. High sensitivity and specificity. Often coupled with chromatography (LC-MS/MS). Protocol involves soft ionization (electrospray) and multiple reaction monitoring (MRM) for precise quantification of target metabolites [1] [4].
Electchemical Sensors Measures current or potential change when an antioxidant undergoes oxidation/reduction at an electrode. Enables real-time monitoring. Protocol involves designing a sensor with a selective surface (e.g., carbon nanotubes, molecularly imprinted polymers) to improve selectivity for the target antioxidant [1].

A Framework for Your Comparative Guide

Since data on this compound is unavailable, here is a practical framework for building your comparison:

  • 1. Establish a Baseline for Glutathione: The information above provides a strong foundation for glutathione's mechanisms and the experimental methods used to study it.
  • 2. Locate this compound Data: You will need to find primary research on this compound. I suggest searching scientific databases using terms like "this compound antioxidant", "this compound DPPH", "this compound ORAC", or "this compound lipid peroxidation".
  • 3. Design a Comparison Table: Once you have data for both, you can create a direct comparison. The table below is a template you can fill in.

Table 2: Template for Direct Antioxidant Comparison

Parameter Glutathione (GSH) This compound
Chemical Structure Tripeptide (Glu-Cys-Gly) (To be filled from research)
Primary Mechanism Direct scavenging, enzyme cofactor, redox buffer (e.g., Direct scavenging)
IC₅₀ (DPPH Assay) (Data from literature) (Data from literature)
ORAC Value (Data from literature) (Data from literature)
Effect on Cellular GSH Levels Increases (precursor) (To be filled: Increases/Decreases/No effect)
Key Supported Enzymes GPx, GR, GST (To be filled)

References

analytical method validation for thiogeraniol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation Overview

For any quantitative analytical procedure, you must demonstrate that the method is suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters [1] [2] [3]. The core parameters are summarized in the table below.

Validation Parameter Description Typical Requirement for Quantification (Assay)
Accuracy Closeness of results to the true value [1] Recovery of 98–102% [1]
Precision Closeness of repeated measurements under stipulated conditions. Includes repeatability and intermediate precision [1] [3] RSD ≤ 1% for repeatability [1]
Specificity Ability to measure the analyte unequivocally in the presence of other components [3] No interference from impurities, degradants, or matrix [3]
Linearity Ability to obtain results directly proportional to analyte concentration [1] Minimum of 5 concentration levels [1]
Range Interval between upper and lower levels of analyte demonstrated to have suitable precision, accuracy, and linearity [1] Derived from linearity studies [1]
LOD/LOQ Limit of Detection and Limit of Quantitation [3] Based on signal-to-noise ratio or standard deviation of response and slope [3]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [1] Evaluated during method development [1]

Adapted Experimental Protocol for Thiol Analysis

While a method for thiogeraniol is not established, you can adapt a validated HPLC approach for quantifying similar monoterpene thiols and other small thiol molecules [4] [5]. The following workflow outlines the key stages of sample preparation and analysis.

Start Start: Sample Preparation Step1 1. Derivatization React with Ellman's Reagent (DTNB) Start->Step1 Step2 2. HPLC Analysis Inject derivatized sample Step1->Step2 Step3 3. Detection UV-Vis Detector at 326 nm Step2->Step3 Step4 4. Quantification Peak area measurement against calibration curve Step3->Step4 End End: Data Report Step4->End

Sample Derivatization with Ellman's Reagent

  • Principle: The method is based on the reaction of thiol groups (-SH) with 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified [4].
  • Procedure:
    • Prepare your this compound standard or sample solution in a suitable solvent.
    • Mix with a phosphate buffer (e.g., 0.1 M, pH 8.0) to ensure the correct alkaline environment for the reaction.
    • Add a known excess of DTNB reagent solution.
    • Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at room temperature, protected from light.
    • The resulting TNB derivative is stable and can be injected into the HPLC system [4].

HPLC Instrumentation and Conditions

  • Apparatus: HPLC system with a UV-Vis detector, autosampler, and data acquisition software.
  • Detection Wavelength: 326 nm. This is the maximum absorption wavelength for the TNB derivative under HPLC conditions, offering superior sensitivity over the traditional 412 nm used in cuvette assays [4].
  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable.
  • Mobile Phase: A mixture of aqueous buffer (e.g., formic acid) and a water-miscible organic solvent like acetonitrile. A gradient elution can be optimized for better separation [4].
  • Flow Rate: 1.0 mL/min is a common starting point.
  • Injection Volume: 10-20 µL.

Validation Experiments Based on ICH Q2(R1)

  • Linearity and Range: Prepare at least five concentrations of this compound standard covering the expected range (e.g., from the LOQ to 150% of the target assay concentration). Plot the peak area versus concentration and perform linear regression analysis. A correlation coefficient (r) of >0.999 is typically expected [1] [3].
  • Accuracy (Recovery): Spike a known amount of this compound standard into a placebo or sample matrix at multiple levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery of the measured value against the known added amount [1].
  • Precision:
    • Repeatability: Inject six independent preparations of a 100% test concentration sample and calculate the relative standard deviation (RSD).
    • Intermediate Precision: Have a different analyst perform the same analysis on a different day or with a different instrument to demonstrate reproducibility [1] [3].
  • Specificity: Inject the placebo, solvent blank, and samples to demonstrate that the this compound peak is well-resolved and free from interference from other components [3].
  • LOQ/LOD: The LOQ can be determined based on a signal-to-noise ratio of 10:1, and the LOD at 3:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve [3]. The cited method for similar thiols achieved an LOQ of 7.5 pmol for a GSH-TNB adduct [4].

Key Considerations for Your Guide

When preparing your comparison guide for researchers, these points will be critical to address:

  • Method Scoping: Clearly define the method's purpose—is it for raw material identification, in-process control, or finished product assay? This determines the validation rigor and range [3].
  • Robustness Testing: During development, deliberately vary parameters like mobile phase pH (±0.2), composition (±2-5%), column temperature (±5°C), and flow rate (±10%) to establish method tolerances [1].
  • System Suitability: Before each validation run, establish and test system suitability criteria. This ensures the entire system (instrument, reagents, column) is performing adequately. Parameters can include tailing factor, theoretical plates, and resolution from a potential close-eluting peak [1] [3].

References

thiogeraniol performance comparison in fragrance applications

Author: Smolecule Technical Support Team. Date: February 2026

Thiogeraniol Profile

This compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol or geranyl mercaptan, is a sulfur-containing monoterpene. Here are its key identifiers and a synthesis method from a patent.

Basic Chemical Information

Property Description
CAS Number 39067-80-6 [1]
Molecular Formula C10H18S [1]
Molecular Weight 170.32 g/mol [1]
FEMA Number 3472 [1]
Category Flavor and fragrance agent [1]

Synthesis Protocol from Geraniol

The following method is adapted from a Chinese patent (CN101538233B) titled "Preparation method of this compound" [2] [3].

1. Halogenation of Geraniol to Geranyl Chloride

  • Reagents: Geraniol, Triphenylphosphine (PPh3), Carbon Tetrachloride (CCl4) or Carbon Tetrabromide (CBr4), n-Hexane [2] [3].
  • Procedure:
    • Add geraniol, triphenylphosphine, and n-hexane to a reaction vessel.
    • While stirring, slowly add carbon tetrachloride (or tetrabromide) to the mixture.
    • Heat the reaction mixture to 40-50°C and maintain this temperature with stirring for 2-4 hours.
    • After the reaction, cool the mixture to room temperature and filter it.
    • The filtrate is washed sequentially with a 5% aqueous sodium hydroxide solution, a 5% hydrochloric acid solution, and finally saturated brine.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Remove the solvent (n-hexane) by rotary evaporation to obtain geranyl chloride as a crude product, which can be used directly in the next step [2] [3].

2. Thiolation to this compound

  • Reagents: Geranyl Chloride (from previous step), Thiourea, Ethanol, Sodium Hydroxide (NaOH) [2] [3].
  • Procedure:
    • Add the crude geranyl chloride and thiourea to ethanol in a new reaction vessel.
    • Heat the mixture to reflux (approximately 78°C) and maintain reflux with stirring for 3-5 hours.
    • After the reaction, cool the mixture to room temperature.
    • Add a 30% sodium hydroxide solution and heat again to reflux for 1.5 hours to hydrolyze the isothiouronium salt intermediate.
    • Cool the reaction mixture and neutralize it with a 10% hydrochloric acid solution.
    • Extract the product using an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
    • Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.
    • Finally, remove the solvent by rotary evaporation under reduced pressure to obtain the final product, this compound [2] [3].

The workflow below summarizes the synthesis process:

G Start Start: Geraniol Raw Material Step1 Step 1: Halogenation Reaction - Reagents: PPh₃, CCl₄/CBr₄, n-Hexane - Conditions: 40-50°C, 2-4 hours Start->Step1 Step2 Step 2: Filtration & Workup - Filter reaction mixture - Wash with NaOH, HCl, Brine Step1->Step2 Step3 Step 3: Isolation - Dry over Na₂SO₄ - Remove solvent (Rotary Evaporation) Step2->Step3 Intermediate Intermediate: Geranyl Chloride Step3->Intermediate Step4 Step 4: Thiolation Reaction - Reagents: Thiourea, Ethanol - Conditions: Reflux, 3-5 hours Intermediate->Step4 Step5 Step 5: Hydrolysis & Workup - Add NaOH, Reflux 1.5h - Neutralize with HCl - Extract with organic solvent Step4->Step5 Step6 Step 6: Purification - Wash organic phase with brine - Dry over Na₂SO₄ - Remove solvent (Rotary Evaporation) Step5->Step6 End Final Product: this compound Step6->End

Diagram 1: Two-step synthesis workflow for this compound from Geraniol, based on the patent method [2] [3].

References

thiogeraniol and geraniol biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Geraniol Biological Activity & Mechanisms

Geraniol, an acyclic isoprenoid monoterpene, exhibits a wide range of pharmacological properties. The table below summarizes its key activities and experimental findings.

Table 1: Documented Biological Activities of Geraniol

Biological Activity Experimental Findings / Model Key Mechanisms & Observations Citation
Antimicrobial Gram-positive bacteria (Staphylococcus aureus MRSA, Enterococcus faecalis VRE), Gram-negative bacteria, Fungi (Candida albicans) [1] [2] Disruption of microbial cell membranes; Gram-positive bacteria show higher susceptibility [2]. Creams with 0.5-12% geraniol showed no microbial growth, indicating preservative potential [1].
Anticancer Nasopharyngeal carcinoma (C666-1 cells), Colon cancer (LoVo cells), Glioma (U87 cells) [3] [2] Induces apoptosis (evidenced by ↑ Bax, caspase-3, -9; ↓ Bcl-2), inhibits PI3K/Akt/mTOR signaling pathway, reduces cell viability [3]. IC50 for LoVo cells: 32.1 μg/mL; U87 cells: 41.3 μg/mL [2].
Antioxidant Hepatic Ischemia-Reperfusion Injury (Rat model) [4] Increases activities of antioxidant enzymes (SOD, GPx, CAT), decreases markers of oxidative stress [4].
Anti-inflammatory & Hepatoprotective Hepatic Ischemia-Reperfusion Injury (Rat model) [4] Reduces levels of pro-inflammatory cytokines (TNF-α, IL-1β), decreases liver enzymes (ALT, AST), mitigates pathological liver changes [4].
Neuroprotective / Cardioprotective Review of biological activities [5] [6] Listed as one of the multiple, recognized pharmacological properties of geraniol.

The anticancer activity of geraniol, particularly against nasopharyngeal carcinoma, involves a multi-target mechanism as illustrated below.

G Geraniol Geraniol PI3K/Akt/mTOR ↓ PI3K/Akt/mTOR ↓ Geraniol->PI3K/Akt/mTOR ↓ Inhibits MMP ↓ MMP ↓ Geraniol->MMP ↓ Reduces Bax/Bcl-2 ratio ↑ Bax/Bcl-2 ratio ↑ Geraniol->Bax/Bcl-2 ratio ↑ Alters TBARS ↑ TBARS ↑ Geraniol->TBARS ↑ Increases GSH, SOD ↓ GSH, SOD ↓ Geraniol->GSH, SOD ↓ Decreases Cell Viability ↓ Cell Viability ↓ Apoptosis ↑ Apoptosis ↑ Apoptosis ↑->Cell Viability ↓ Caspase-3, -9 ↑ Caspase-3, -9 ↑ Apoptosis ↑->Caspase-3, -9 ↑ Oxidative Stress ↑ Oxidative Stress ↑ Oxidative Stress ↑->Apoptosis ↑ PI3K/Akt/mTOR ↓->Cell Viability ↓ MMP ↓->Apoptosis ↑ Bax/Bcl-2 ratio ↑->Apoptosis ↑ TBARS ↑->Oxidative Stress ↑ GSH, SOD ↓->Oxidative Stress ↑

Key Experimental Protocols for Geraniol

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Table 2: Summary of Key Experimental Methods

Assay / Method Protocol Summary Purpose / Measurement Citation
Antimicrobial (Disc Diffusion) Impregnated filter paper discs applied to agar plates seeded with bacteria/fungi; zone of inhibition measured. Qualitative screening of antimicrobial activity. [1]
Cell Viability (MTT Assay) Cells treated with geraniol incubated with MTT tetrazolium salt; metabolically active cells convert MTT to purple formazan, quantified spectrophotometrically. Measures cell proliferation and cytotoxicity (IC50 determination). [3]
Apoptosis (Flow Cytometry) Cells stained with fluorescent dyes (e.g., Annexin V, PI) and analyzed by flow cytometer. Quantifies percentage of cells in early/late apoptosis and necrosis. [3]
Western Blot / RT-PCR Protein or mRNA extracted from treated cells; specific targets detected using antibodies (Western) or fluorescent probes (RT-PCR). Evaluates protein/gene expression of markers (e.g., Bax, Bcl-2, caspases, PI3K pathway components). [3] [4]
Oxidative Stress Markers Liver tissue homogenized and supernatant analyzed with commercial kits for TBARS, GSH, and antioxidant enzymes (SOD, GPx, CAT). Assesses lipid peroxidation (TBARS) and antioxidant capacity. [4]
Hepatic I/R Injury Model Rats subjected to clamping of hepatic artery, portal vein, and bile duct for 1h, followed by reperfusion (1h or 6h). Geraniol administered i.p. pre-reperfusion. In vivo model for studying hepatoprotective effects. Serum ALT/AST levels indicate liver damage. [4]

Research Outlook on Thiogeraniol

While direct comparisons are scarce, scientific literature provides a rationale for investigating this compound and similar derivatives.

  • Thiol Derivatives in Drug Development: Introducing a thiol group into biologically active compounds is a recognized strategy to create derivatives for gold nanoparticle (AuNP)-based drug delivery systems. The strong gold-sulfur (S-Au) bond can enhance a drug's stability, solubility, bioavailability, and target delivery [7]. This suggests this compound could be a promising candidate for such conjugates to improve upon native geraniol's properties.
  • Synthetic Challenges: Research indicates that synthesizing thiol derivatives of certain hydroxy compounds like genistein can be challenging, potentially due to the lower nucleophilicity of phenolic OH-groups or sensitivity to reaction conditions [7]. This highlights a potential area of methodological focus for researchers aiming to create this compound.

How to Proceed with Your Research

Given the lack of direct comparative data, I suggest the following paths forward for your comparison guide:

  • Focus on Geraniol's Profile: You can authoritatively detail the well-established biological activities and mechanisms of geraniol, as summarized in the tables and diagram above.
  • Propose a Research Agenda: Frame the comparison with this compound as an emerging field. The guide could outline potential research directions, such as synthesizing this compound via methods used for other natural products [7] and testing it against geraniol using the standard protocols [1] [3] for a direct comparison.
  • Explore Broader Context: Discuss the general value of creating thiolated derivatives for nanomedicine [7] as a rationale for why comparing geraniol and this compound is a scientifically worthwhile endeavor.

References

Monoterpene Thiols in Asymmetric Synthesis: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Monoterpene thiols are sulfur-containing compounds derived from monoterpenes. They are valued in asymmetric synthesis for their natural enantiomeric purity, diverse skeletal structures (acyclic, monocyclic, and bicyclic), and the versatile reactivity of the thiol group. They function as chiral auxiliaries, ligands for metal complexes, and organocatalysts [1] [2].

The table below compares the key classes of monoterpene thiols based on recent research:

Thiol Class Key Chiral Frameworks Primary Synthetic Role Key Advantages Notable Applications & Performance
Pinane-type Myrtenal, α-Pinene Chiral Auxiliary, Ligand precursor Rigid bicyclic system; high diastereoselectivity reported [1] [3]. Myrtenal-derived oxathiane: >99% de in nucleophilic additions [3].
Menthane-type Limonene, Terpinenes Chiral derivatizing agent, Monomer Readily available; well-understood stereochemistry [1].
Bornane/Camphane-type Camphor, Camphene Chiral Auxiliary, Ligand Inherent rigidity and well-defined chiral pockets [1]. Camphane thiol synthesis: 82% yield via Markovnikov addition to camphene [1] [2].
3-Carene-type 3-Carene Chiral building block Potential for unique substitution patterns [1]. Allylic thiols from ene reaction: stereo- and regioselective [1].

Detailed Experimental Protocols

Here are detailed methodologies for key reactions involving monoterpene thiols, as cited in recent literature.

Synthesis of trans-Pinane-2-thiol from α-Pinene

This protocol describes a stereoselective synthesis of trans-pinane-2-thiol [1] [2].

  • Key Reagents:
    • Starting Material: α-Pinene
    • Sulfur Source: H₂S
    • Catalyst: EtAlCl₂ (softer Lewis acid)
    • Solvent: Not specified in detail, but reactions typically use inert solvents like dichloromethane.
  • Procedure:
    • The reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
    • H₂S gas is introduced to a solution of α-pinene and the EtAlCl₂ catalyst.
    • The mixture is stirred, allowing for the anti-addition of H₂S across the double bond via a thiiranium ion intermediate.
    • After completion, the reaction is quenched carefully (e.g., with a mild aqueous solution).
    • The product, trans-pinane-2-thiol, is isolated through standard work-up procedures such as extraction and purification.
  • Critical Note: Using a strong Lewis acid like BF₃·Et₂O induces a Wagner-Meerwein rearrangement, yielding isobornanethiol instead. The choice of Lewis acid is critical for controlling the outcome [1].
Diastereoselective Synthesis of a Myrtenal-based Hydroxythiol

This one-pot procedure yields a versatile hydroxythiol building block with high stereoselectivity [1] [3].

  • Key Reagents:
    • Starting Material: (-)-Myrtenal
    • Nucleophile: Thioacetic Acid
    • Reducing Agent: LiAlH₄
    • Solvents: Tetrahydrofuran (THF) for addition; dry diethyl ether (Et₂O) for reduction.
  • Procedure:
    • Thia-Michael Addition: Thioacetic acid is added to (-)-myrtenal. This step proceeds with high selectivity (>99% de) to give thioester.
    • In-situ Reduction: The reaction mixture is treated directly with LiAlH₄ in dry Et₂O.
    • This one-pot reduction simultaneously converts the thioester group to a thiol (-SH) and the aldehyde group to a primary alcohol (-CH₂OH).
    • The product, pinane hydroxythiol, is isolated in a 95% yield.
  • Advantage: This method avoids the need for harsh conditions to convert a sulfide to a thiol and is highly reproducible [3].
Synthesis of Camphane Thiol via Anti-Markovnikov Addition

This method provides efficient access to camphane thiol from camphene [1] [2].

  • Key Reagents:
    • Starting Material: Racemic Camphene
    • Sulfur Source: Thioacetic Acid
    • Catalyst: Trifluoromethanesulfonic acid (TfOH)
    • Reducing Agent: LiAlH₄
  • Procedure:
    • Camphene is reacted with thioacetic acid catalyzed by TfOH at 40 °C for 20 minutes.
    • This reaction proceeds via a Wagner-Meerwein rearrangement, yielding a thioacetate product in 75% yield.
    • The resulting thioacetate is then deacetylated using LiAlH₄ in dry Et₂O under an argon atmosphere.
    • Racemic camphane thiol is obtained in an 86% yield after purification.

Synthetic Pathway Workflow

The following diagram illustrates the logical relationships and pathways for synthesizing different monoterpene thiols, as discussed in the protocols above.

Start Monoterpene Precursors A α-Pinene with H₂S EtAlCl₂ catalyst Start->A B (-)-Myrtenal with Thioacetic Acid Start->B C Camphene with Thioacetic Acid & TfOH Start->C D trans-Pinane-2-thiol A->D Anti-addition E Pinane Hydroxythiol (95% yield, de >99%) B->E Thia-Michael Addition & LiAlH₄ Reduction F Camphane Thiol (86% yield) C->F Rearrangement & LiAlH₄ Reduction

This guide synthesizes information from the current scientific literature to provide a clear, data-driven comparison of monoterpene thiols. The methodologies outlined can serve as a robust reference for designing synthetic routes in drug development and complex molecule synthesis.

References

thiogeraniol odor threshold versus similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Odor Threshold Comparison

The table below summarizes the available quantitative data on the odor thresholds of thiogeraniol and several oxygenated derivatives of geraniol and nerol.

Compound Name Odor Threshold in Air Odor Description
This compound [1] 3.053e-5 µmol/L Soapy, fatty, mushroom-like [1]; Green, sulfurous, fruity berry, catty [2]
Geraniol [3] 14 ng/L Citrus-like, floral
Nerol [3] 60 ng/L Citrus-like, floral
8-Oxoneryl acetate [3] 8.8 ng/L Musty, fatty
8-Oxonerol [3] 493 ng/L Musty, fatty

Key Insights from the Data:

  • Potency of this compound: The data for this compound is reported in a different unit (µmol/L), making a direct numerical comparison with the other compounds difficult without conversion. Its described odors are distinctly sulfurous and animalic, which is characteristic of sulfur-containing compounds and often associated with very high potency.
  • Structure-Activity Relationship (SAR): The data for geraniol and nerol, which are isomers, shows that geraniol (E-isomer) is more potent than nerol (Z-isomer) [3]. Furthermore, the study indicates that oxygenation at the C-8 position of the molecule primarily alters the odor quality, while the E/Z geometry affects the odor potency [3].

Experimental Protocol for Odor Threshold Measurement

For researchers looking to generate their own comparative data, the following is a summary of a modern behavioral protocol used to quantify odor detection thresholds in mice. This method provides a precise, psychophysical measurement.

G cluster_1 Pre-Testing cluster_2 Experimental Phase Start Start: Behavioral Setup Surgery Head-Bar Surgery Start->Surgery Rig Construct Behavioral Rig (Head-fixed operant conditioning) LickTrain Lick Training Surgery->LickTrain Surgery->LickTrain OdorTrain Odor Training (Go/No-Go) LickTrain->OdorTrain LickTrain->OdorTrain LickGoal Goal: Acclimate to head-fixation and learn to lick for water reward Testing Threshold Testing OdorTrain->Testing OdorGoal Goal: Learn to lick for reward during blank (Go) and withhold licking during odor (No-Go) Analysis Data Analysis Testing->Analysis Testing->Analysis Method Method: Test one odorant concentration per session Include 'cheating check' trials Threshold Define threshold as concentration at half-maximal performance (inflection point of psychometric curve)

Key Components of the Protocol [4] [5]:

  • Behavioral Rig: The setup includes a head-fixation system, an olfactometer for precise odorant delivery, a water reward delivery system, and lick detection software.
  • Operant Conditioning: Mice are trained using a Go/No-Go paradigm. They learn to lick a spout for a water reward when no odor is present (Go trial) and to withhold licking when they detect an odorant (No-Go trial).
  • Threshold Testing: To avoid adaptation or masking, mice are tested on only one odorant concentration per daily session. The protocol includes "cheating check" trials (using a solvent as a No-Go stimulus) to ensure the animal is using olfactory cues and not other signals to perform the task.
  • Data Analysis: The detection threshold is defined psychophysically as the odorant concentration at which the mouse performs at half-maximal ability to discriminate the odor from the blank, typically identified as the inflection point of the fitted psychometric curve.

Filling Knowledge Gaps

The available data has some limitations for a comprehensive guide:

  • Inconsistent Reporting: Odor thresholds were reported in different units (µmol/L vs. ng/L), preventing direct numerical comparison
  • Limited Compound Scope: Data was available for this compound and some geraniol/nerol derivatives, but may not cover all alternatives you wish to compare
  • Methodological Focus: The detailed experimental protocol focused on animal models rather than human sensory panels commonly used in industry

To build a more complete comparison guide, you may need to consult specialized databases for flavor and fragrance materials or directly access primary literature from journals like Journal of Agricultural and Food Chemistry and Perfumer & Flavorist.

References

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Physical Description

yellow to orange liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.11292175 g/mol

Monoisotopic Mass

170.11292175 g/mol

Boiling Point

58.00 °C. @ 0.35 mm Hg

Heavy Atom Count

11

Density

0.903-0.921

UNII

7GB9LK5J44

Wikipedia

Thiogeraniol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2,6-Octadiene-1-thiol, 3,7-dimethyl-: ACTIVE
2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)-: ACTIVE

Dates

Last modified: 08-20-2023

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